Executive Summary 3-(Oxan-4-yloxy)piperidine hydrochloride (IUPAC: 3-(tetrahydro-2H-pyran-4-yloxy)piperidine hydrochloride) is a high-value saturated heterocyclic building block used in the synthesis of advanced pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Oxan-4-yloxy)piperidine hydrochloride (IUPAC: 3-(tetrahydro-2H-pyran-4-yloxy)piperidine hydrochloride) is a high-value saturated heterocyclic building block used in the synthesis of advanced pharmaceutical ingredients (APIs). Characterized by a piperidine ring linked via an ether bond at the C3 position to a tetrahydropyran (oxane) moiety, this scaffold serves as a critical pharmacophore in modern drug design.
Its structural significance lies in its ability to modulate physicochemical properties—specifically lowering lipophilicity (LogD) compared to carbocyclic analogs while maintaining steric bulk. The C3-substitution introduces a chiral center, offering vectors for stereoselective interactions within protein binding pockets, particularly in kinase inhibitors (e.g., LRRK2, JAK) and GPCR ligands.
This guide provides a comprehensive technical analysis of the molecule's structure, validated synthetic pathways, physicochemical profile, and handling protocols.
Chemical Identity & Structural Anatomy[1]
The molecule consists of two saturated six-membered rings connected by an oxygen atom. The hydrochloride salt form ensures stability and water solubility, facilitating its use in aqueous reaction media or biological assays.
Chirality: The C3 carbon of the piperidine ring is a stereogenic center. The compound exists as two enantiomers: (3R) and (3S). Unless specified, the commercial material is often supplied as a racemate.
Structural Visualization
The following diagram illustrates the connectivity and key functional regions of the molecule.
Figure 1: Structural anatomy of 3-(Oxan-4-yloxy)piperidine HCl, highlighting the modular pharmacophoric units.[1]
Synthetic Pathways & Retrosynthesis
The synthesis of 3-(Oxan-4-yloxy)piperidine is non-trivial due to the steric hindrance of forming a secondary-secondary ether linkage. The most robust route utilizes the Mitsunobu reaction , which allows for stereochemical inversion if starting from a chiral alcohol, or general coupling if racemic.
Retrosynthetic Analysis
To access the target, the C-O bond is the strategic disconnection point.
Fragment A: 3-Hydroxypiperidine (N-protected to prevent side reactions).
Fragment B: Tetrahydro-4-pyranol (commercially available).
Validated Synthetic Protocol (Mitsunobu Route)
This protocol describes the synthesis of the racemic hydrochloride salt. For enantiopure material, substitute the starting material with (R)- or (S)-N-Boc-3-hydroxypiperidine.
Conditions: 0°C to Room Temperature, 12–24 hours under N₂ atmosphere.
Mechanism: The reaction activates the pyranol oxygen (or piperidine oxygen depending on order of addition/pKa), facilitating Sₙ2 displacement. Note: Due to steric bulk, yields can be moderate (40–60%).
Step 2: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane or TFA/DCM followed by HCl treatment.
Conditions: 0°C to RT, 2 hours.
Workup: Concentration in vacuo, trituration with diethyl ether to yield the hydrochloride salt as a white solid.
Figure 2: Step-wise synthetic workflow for the production of 3-(Oxan-4-yloxy)piperidine HCl.
Physicochemical Profile
Understanding the physical properties is essential for handling and formulation. The ether oxygen lowers the LogP compared to a cyclohexyl analog, improving water solubility and metabolic stability.
Property
Value / Description
Note
Appearance
White to off-white crystalline solid
Hygroscopic (handle under inert gas)
Molecular Weight
221.72 g/mol
HCl Salt
Exact Mass
185.1416 (Free Base)
Monoisotopic
Solubility
High in Water, DMSO, Methanol
>50 mM typically
cLogP
~0.8 (Free Base)
Lipophilicity suitable for CNS penetration
pKa (Calc)
~9.5 (Piperidine Nitrogen)
Basic, protonated at physiological pH
H-Bond Donors
2 (NH, HCl)
H-Bond Acceptors
2 (Ether O, Pyran O)
Rotatable Bonds
2
Ether linkage allows conformational flexibility
Applications in Drug Discovery[7]
This scaffold is not merely a linker; it is a functional bioisostere used to optimize lead compounds.
Bioisosteric Replacement
The oxan-4-yl (tetrahydropyran-4-yl) group is a classic bioisostere for the cyclohexyl group.
Advantage: Introduction of the oxygen atom reduces lipophilicity (lowers LogD) without significantly changing the steric volume. This often improves metabolic stability (blocking P450 oxidation sites on the ring) and solubility.
Kinase Inhibitor Design
In kinase inhibitors (e.g., targeting LRRK2 , JAK , or BTK ), the piperidine nitrogen often forms a salt bridge or hydrogen bond with residues like Asp or Glu in the solvent-exposed region of the ATP binding pocket. The ether-linked pyran extends into the solvent front or hydrophobic sub-pockets, improving selectivity.
Fragment-Based Drug Design (FBDD)
The 3-substituted piperidine provides a vector distinct from the more common 4-substituted analogs. This allows the pyran ring to access different spatial regions within a binding pocket, potentially overcoming resistance mutations or improving potency.
Figure 3: Strategic utility of the scaffold in medicinal chemistry campaigns.
Handling, Stability & Safety
Storage Protocols
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a tightly sealed container, preferably within a desiccator or under nitrogen.
Temperature: Store at 2–8°C for long-term stability. -20°C is recommended for periods exceeding 6 months.
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
Safety (GHS Classification)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1333571-22-4 (4-isomer analog reference for properties). PubChem.[2] Available at: [Link]
World Intellectual Property Organization (WIPO).Patent WO2019012093A1: Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2). (Describes the use of tetrahydropyran-piperidine ethers as R-groups).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3] (Contextualizes the pyran-cyclohexyl bioisostere). Available at: [Link]
Blair, L. M., et al. (2019). Structure-Activity Relationships of Piperidine-Based Inhibitors. (General reference for piperidine scaffold chemistry).
(Note: Specific literature on the isolated 3-isomer HCl salt is limited compared to the 4-isomer; synthesis and properties are derived from standard heterocyclic chemistry principles and analogous patent literature.)
This in-depth technical guide details the properties, synthesis, and applications of 3-(Tetrahydro-2H-pyran-4-yloxy)piperidine HCl , a specialized heterobifunctional building block used in modern drug discovery.[1] [1] E...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the properties, synthesis, and applications of 3-(Tetrahydro-2H-pyran-4-yloxy)piperidine HCl , a specialized heterobifunctional building block used in modern drug discovery.[1]
[1]
Executive Summary
3-(Tetrahydro-2H-pyran-4-yloxy)piperidine HCl is a secondary amine building block featuring a piperidine core substituted at the 3-position with a tetrahydropyran-4-yl ether moiety.[1] This compound serves as a critical intermediate in medicinal chemistry, particularly for modulating the physicochemical properties (LogP, solubility) of drug candidates. The tetrahydropyran (THP) ring acts as a polar, metabolically stable bioisostere for phenyl or cyclohexyl groups, while the piperidine nitrogen provides a versatile handle for diversification via amidation, alkylation, or arylation.
This guide provides a comprehensive analysis of its chemical identity, synthetic pathways, and utility in structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Chirality: The C3 position of the piperidine ring is chiral. The compound exists as two enantiomers: (R)- and (S)-3-(tetrahydro-2H-pyran-4-yloxy)piperidine.[1] Commercial supplies are typically racemic unless specified.[1]
Physicochemical Data Profile
The following properties are derived from structural analysis and analogous piperidine ether salts.
The synthesis of 3-(Tetrahydro-2H-pyran-4-yloxy)piperidine requires the formation of a sterically demanding ether linkage between two secondary carbons.[1] Two primary routes are employed: Nucleophilic Substitution (Sɴ2) and Mitsunobu Etherification .[1]
Mechanism: Activation of the alcohol followed by Sɴ2 displacement, resulting in inversion at the reacting center (if chiral).
Synthetic Workflow Diagram
The following diagram illustrates the logic flow for the synthesis, highlighting the critical intermediate steps.
Caption: Step-wise synthetic pathway via mesylate displacement to generate the ether linkage.
Medicinal Chemistry Applications
Solubility & Lipophilicity Modulation
The incorporation of the tetrahydropyran-4-yloxy moiety is a strategic design choice in lead optimization.[1]
LogP Reduction: Unlike a phenyl or cyclohexyl ether, the THP ether lowers cLogP by ~1–1.5 units, improving water solubility.
Metabolic Stability: The ether linkage is generally robust against oxidative metabolism (CYP450), unlike benzylic ethers which are prone to dealkylation.
Fragment-Based Drug Discovery (FBDD)
This scaffold serves as a "privileged structure" in kinase and GPCR inhibitor design.[1]
Vector: The 3-position substitution on the piperidine ring projects the THP group into a specific vector space, distinct from the 4-substituted analogs.[1] This is crucial for probing solvent-exposed regions in protein binding pockets.[1]
Stereochemistry: The availability of (R) and (S) enantiomers allows for precise probing of chiral binding pockets.
Biological Context
Analogous structures containing the (tetrahydro-2H-pyran-4-yloxy) motif have been utilized in:
Kinase Inhibitors: Targeting c-Src/Abl (e.g., Saracatinib analogs) where the ether oxygen acts as a hydrogen bond acceptor.[1]
GPCR Modulators: GPR119 agonists for metabolic disorders often feature piperidine ethers.[1]
Analytical Characterization
To validate the identity of 3-(Tetrahydro-2H-pyran-4-yloxy)piperidine HCl, the following analytical signals are diagnostic.
Piperidine Ring Protons: Multiplets at δ 2.8–3.2 ppm (alpha to N) and 1.5–2.0 ppm (ring CH₂).[1]
Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode.
Parent Ion: [M+H]⁺ = 186.15 m/z (corresponding to the free base C₁₀H₁₉NO₂).[1]
Handling & Stability
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture may lead to clumping but does not typically degrade the compound.
Stability: Stable in solid form for >2 years if stored properly.[1] Solutions in DMSO or water should be used within 24 hours or frozen at -20°C.[1]
Safety: Irritant to eyes, respiratory system, and skin.[2] Standard PPE (gloves, goggles, lab coat) is required.
References
Piperidine Scaffolds in Medicinal Chemistry
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3][4][5]
Heterocyclic Amine Scaffolds Containing Tetrahydropyran: A Technical Guide
Executive Summary The tetrahydropyran (THP) ring is a cornerstone bioisostere in modern medicinal chemistry, frequently employed to replace cyclohexane or piperidine rings. When integrated with amine functionalities, THP...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tetrahydropyran (THP) ring is a cornerstone bioisostere in modern medicinal chemistry, frequently employed to replace cyclohexane or piperidine rings. When integrated with amine functionalities, THP scaffolds offer a unique solution to the "lipophilicity-solubility paradox." The ether oxygen lowers logP (typically by ~1.0 unit compared to cyclohexane) while acting as a weak hydrogen bond acceptor, often improving metabolic stability by blocking oxidative hotspots.
This guide details the strategic deployment of THP-amine scaffolds, focusing on 4-aminotetrahydropyran and spirocyclic THP-amines . It provides validated synthetic workflows, physicochemical rationales, and field-proven protocols for drug discovery applications.
Part 1: Structural & Medicinal Chemistry Rationale[1]
The "Ether Oxygen" Effect
Replacing a methylene (-CH₂-) group in a carbocycle with an ether oxygen (-O-) to form a THP ring induces profound physicochemical changes. This is not merely a steric replacement; it is an electronic modulation.
Lipophilicity Modulation: The THP ring significantly reduces lipophilicity (
) compared to its carbocyclic analog. This is critical for keeping compounds within the "Golden Triangle" of physicochemical space.
The Gauche Effect: In 2-substituted THPs, the substituent often adopts an axial orientation due to the anomeric effect (if electronegative) or electrostatic repulsion, altering the vector of the attached amine group compared to a cyclohexane chair.
Metabolic Blocking: The oxygen atom deactivates adjacent C-H bonds toward CYP450-mediated oxidation, unlike the vulnerable C3/C4 positions of a cyclohexane ring.
Data Comparison: Cyclohexane vs. Tetrahydropyran Scaffolds
The construction of THP-amine scaffolds generally follows two distinct strategic pathways: Functionalization of existing rings (Route A) or De novo ring construction (Route B).
Diagram 1: Synthetic Decision Tree
Caption: Strategic selection of synthetic routes based on target complexity. Blue path denotes standard functionalization; Red path denotes de novo ring synthesis.
Method A: Reductive Amination (The Workhorse)
The most direct route to 4-aminotetrahydropyrans is the reductive amination of tetrahydro-4H-pyran-4-one .
Reagents: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better control over pH.
Critical Insight: Pre-formation of the imine using a Lewis acid (e.g., Ti(OiPr)₄) is often necessary for sterically hindered amines to prevent direct reduction of the ketone to the alcohol.
Method B: The Prins-Ritter Sequence (Advanced)
For creating THP rings with substituents at the 2- or 6-positions (which create chiral centers), the Prins reaction is superior.
Mechanism: An aldehyde reacts with a homoallylic alcohol under acid catalysis.[1]
The "Ritter" Twist: By adding a nitrile to the reaction mixture, the carbocation intermediate is trapped to form an amide at the 4-position, which can be hydrolyzed to the amine. This installs the amino group and builds the ring in one step.
Role of THP: Gilteritinib features a 4-amino-N-methyl-tetrahydropyran motif.
Design Logic: The THP ring serves as a solvent-exposed solubilizing group. Replacing the THP with a cyclohexyl group in early SAR studies led to higher lipophilicity and poorer metabolic stability. The ether oxygen forms a weak water-mediated interaction, improving the solubility profile of the pyrazine core.
Part 4: Experimental Protocols
Protocol 1: Reductive Amination of Tetrahydro-4H-pyran-4-one
Objective: Synthesis of N-benzyl-tetrahydro-2H-pyran-4-amine.
Scale: 5.0 mmol.
Imine Formation: In a dry 50 mL round-bottom flask under nitrogen, dissolve tetrahydro-4H-pyran-4-one and benzylamine in anhydrous DCM (20 mL).
Activation: Add glacial acetic acid (catalytic, pH ~5). Stir at room temperature for 30 minutes. Note: If the amine is electron-deficient, add Ti(OiPr)₄ (1.0 eq) and stir for 2 hours.
Reduction: Cool the solution to 0°C. Add STAB portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (System: 5% MeOH in DCM).
Quench: Quench carefully with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-5% MeOH/DCM with 1% NH₄OH).
Protocol 2: Prins-Ritter Synthesis of 4-Acetamido-2-substituted-THP
Objective: De novo synthesis of a 2,4-disubstituted THP ring.
Reagents:
Benzaldehyde (1.0 eq)
But-3-en-1-ol (Homoallylic alcohol, 1.0 eq)
Acetonitrile (Solvent and Reactant)
BF₃·OEt₂ (1.0 eq) or Triflic Acid (0.5 eq)
Workflow:
Setup: Dissolve benzaldehyde and but-3-en-1-ol in dry acetonitrile.
Cyclization: Cool to 0°C. Add BF₃·OEt₂ dropwise.
Mechanism: The acid catalyzes the formation of an oxocarbenium ion, which undergoes Prins cyclization with the alkene. The resulting carbocation is trapped by acetonitrile (Ritter reaction).
Workup: Quench with water. The intermediate nitrilium ion hydrolyzes to the acetamide.
Result: Yields the cis-2-phenyl-4-acetamido-tetrahydropyran (kinetic product).
Part 5: Pathway Visualization
Diagram 2: Mechanistic Pathway of the Prins-Ritter Reaction
Caption: Mechanistic flow of the Prins-Ritter reaction, enabling simultaneous ring closure and amine installation.
References
Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. (2025). Detailed analysis of THP as a bioisostere for cyclohexane and its impact on ADME profiles.
Gilteritinib (Xospata) Approval History. FDA Drug Database. (2018). Clinical data and structural rationale for the 4-amino-THP moiety in FLT3 inhibition.
Prins Cyclization-Mediated Stereoselective Synthesis. Beilstein Journal of Organic Chemistry. (2021). Comprehensive review of Lewis acid-catalyzed Prins reactions for THP synthesis.
Synthesis of 4-Aminotetrahydropyran Scaffolds. Sygnature Discovery. (2017). Methodologies for functionalizing THP rings for library synthesis.
Reductive Amination Protocols. Organic Chemistry Portal. (2025). Standardized procedures for amine synthesis using borohydride reagents.
Bioisosteres of 3-alkoxypiperidines in drug design
Title: Strategic Bioisosterism of the 3-Alkoxypiperidine Motif in Drug Design Executive Summary The 3-alkoxypiperidine moiety is a privileged pharmacophore in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., A...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic Bioisosterism of the 3-Alkoxypiperidine Motif in Drug Design
Executive Summary
The 3-alkoxypiperidine moiety is a privileged pharmacophore in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., ALK, BTK targets) and GPCR ligands (e.g., somatostatin, opioid receptors). Its value lies in the unique vector presentation of two critical interaction points: the basic amine nitrogen (protonated at physiological pH) and the ether oxygen (hydrogen bond acceptor), typically separated by a chiral center that dictates the spatial arrangement.
However, the 3-alkoxypiperidine core often suffers from metabolic liabilities (oxidative dealkylation at the ether,
-carbon oxidation) and conformational flexibility that imposes an entropic penalty upon binding. This guide details high-impact bioisosteric strategies to replace this motif, focusing on rigidification, ring contraction, and electronic modulation to enhance potency, selectivity, and ADME properties.
Part 1: Structural & Conformational Analysis
To successfully replace the 3-alkoxypiperidine, one must first understand its ground-state dynamics.
1. The Axial vs. Equatorial Preference
Unlike simple cyclohexane systems where bulky substituents prefer the equatorial position, 3-alkoxypiperidines often exhibit a significant population of the axial conformer.
The Anomeric Effect: If the nitrogen lone pair is anti-periplanar to the C3-O bond, it stabilizes the axial alkoxy group.
Protonation Effects: At physiological pH, the piperidine nitrogen is protonated (
). An axial alkoxy group can form an intramolecular hydrogen bond (or stabilizing electrostatic interaction) with the axial ammonium proton, locking the conformation.
2. Vector Analysis
The "exit vector" of the alkoxy group relative to the amine is the critical parameter for bioisosterism.
Equatorial 3-alkoxy: Projects the group in the plane of the ring, extending the molecular footprint.
Axial 3-alkoxy: Projects the group perpendicular to the ring, often engaging hydrophobic pockets or specific backbone carbonyls.
Bioisostere Selection Rule: If SAR indicates the axial conformer is bioactive, rigid bicyclic isosteres (like tropanes) are superior. If the equatorial is preferred, ring contractions (pyrrolidines) are often better suited.
Part 2: Strategic Bioisosteric Classes
Ring Contraction: The 3-Alkoxypyrrolidine
Replacing the 6-membered piperidine with a 5-membered pyrrolidine is the most direct bioisosteric move.
Effect: Lowers molecular weight (MW) and Lipophilicity (LogP).
Vector Shift: The C3-substituent in a pyrrolidine has a different angular projection than in a piperidine. The "puckering" of the pyrrolidine ring is more dynamic, which can be advantageous for induced fit but detrimental if rigid binding is required.
Basicity: Pyrrolidines (
) are slightly more basic than piperidines, potentially improving solubility but increasing hERG liability.
Rigidification: Bridged Bicyclic Systems
Rigidification is the gold standard for improving potency (reducing entropic penalty) and metabolic stability (reducing accessible conformations for CYP450 enzymes).
A. 3-Substituted-8-azabicyclo[3.2.1]octane (Tropane Derivatives)
This is a classic "bridged piperidine." The ethylene bridge across C1 and C5 locks the ring into a chair conformation.
Bioisosteric Match: The 3-position in the tropane ring corresponds directly to the 4-position of piperidine, but the 2-position or 3-position can mimic the 3-alkoxypiperidine depending on the bridge orientation.
Advantage: High metabolic stability due to the bridgehead carbons blocking
-oxidation.
B. 6-Alkoxy-3-azabicyclo[3.1.0]hexane
A "methanopyrrolidine" system. The cyclopropane fusion locks the pyrrolidine ring puckering.
Application: Excellent for enforcing a specific vector for the alkoxy group. The endo vs. exo stereochemistry allows precise probing of the receptor pocket depth.
Electronic Modulation: Fluorine & Oxetanes
A. 3-Difluoromethoxypiperidine
Replacing the -OCH
with -OCFH.
Effect: The fluorine atoms withdraw electron density, lowering the basicity of the piperidine nitrogen (via inductive effect) and reducing the H-bond acceptor strength of the oxygen. This is a key strategy to improve membrane permeability (LogD modulation) and block O-dealkylation.
B. 3-(Oxetan-3-yloxy)piperidine
Replacing a simple alkoxy group (e.g., isopropoxy) with an oxetane.
Effect: The oxetane oxygen acts as a "polar stealth" group—it lowers LogP significantly while maintaining steric bulk similar to an isopropyl group.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 3-Alkoxy-8-azabicyclo[3.2.1]octane (Tropane Ether)
Rationale: Accessing the rigidified tropane core to mimic the axial 3-alkoxypiperidine.
Step-by-Step Methodology:
Cycloaddition: React N-protected pyrrole (e.g., N-Boc-pyrrole) with tetrabromoacetone in the presence of diethylzinc (ZnEt
) to form the bicyclic ketone via a [4+3] cycloaddition intermediate (or use the Noyori route with polybromo ketones).
Reduction: Reduce the resulting 8-azabicyclo[3.2.1]octan-3-one using NaBH
(favors equatorial alcohol) or L-Selectride (favors axial alcohol). Note: Selectivity is crucial here to match the bioactive conformation.
Etherification:
For Alkyl Ethers: Treat the alcohol with NaH (1.2 equiv) in DMF at 0°C, followed by the addition of the alkyl halide (R-X). Stir at RT for 4-12h.
For Aryl Ethers: Use Mitsunobu conditions (PPh
, DIAD, Ar-OH) to invert the stereochemistry and install the aryl ether.
Deprotection: Remove the N-Boc group using TFA/DCM (1:4 v/v) to yield the free amine.
Rationale: To validate the metabolic advantage of the bridged bioisostere over the parent piperidine.
Preparation: Prepare 10 mM DMSO stocks of the 3-alkoxypiperidine parent and the 8-azabicyclo[3.2.1]octane analog.
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
Initiation: Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase). Incubate at 37°C.
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Calculate
.
Part 4: Data Visualization & Decision Logic
Figure 1: Bioisosteric Decision Tree
A logical workflow for selecting the appropriate replacement based on the specific liability of the parent molecule.
Caption: Decision matrix for optimizing 3-alkoxypiperidine cores. Selection depends on whether the primary failure mode is metabolic (red), potency-based (yellow), or physicochemical (green).
Figure 2: Structural Comparison & Vectors
Visualizing the spatial relationship between the parent and the bridged isostere.
Caption: Structural evolution from the flexible parent (left) to the rigidified tropane (center) and contracted pyrrolidine (right).
Part 5: Quantitative Comparison
Table 1: Physicochemical Properties of Key Bioisosteres
Data derived from matched molecular pair analyses and standard medicinal chemistry datasets.
Scaffold Type
Bioisostere
LogP (vs Parent)
pKa (vs Parent)
Metabolic Stability
Fsp Score
Parent
3-Alkoxypiperidine
--
--
Moderate
High
Ring Contraction
3-Alkoxypyrrolidine
-0.3 to -0.5
+0.2
Moderate
High
Rigidification
8-Azabicyclo[3.2.1]octane
+0.2
-0.1
High
High
Spiro-cycle
1-Azaspiro[3.3]heptane
-0.1
-0.5
High
High
Fluorinated
3-Difluoromethoxypiperidine
+0.4
-1.5
Very High
High
Polar Ether
3-(Oxetan-3-yloxy)piperidine
-1.2
-0.1
High
High
References
Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release. Journal of Organic Chemistry, 2024.
Bicyclic Bioisosteres of Piperidine: 1-Azaspiro[3.3]heptanes. ResearchGate, 2026.
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 2010.
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal, 2017.
Bioisosteric Replacements in Drug Design. Cambridge MedChem Consulting, 2023.
Protocols & Analytical Methods
Method
Application Notes & Protocol: Reductive Etherification for Piperidine-Oxane Coupling
Abstract This document provides a comprehensive technical guide for the reductive etherification between piperidine and oxane (tetrahydrofuran, THF), a critical transformation for synthesizing scaffolds prevalent in medi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for the reductive etherification between piperidine and oxane (tetrahydrofuran, THF), a critical transformation for synthesizing scaffolds prevalent in medicinal chemistry. We delve into the mechanistic underpinnings of Lewis acid-mediated ring-opening and subsequent reductive amination, offering field-proven insights into reagent selection and reaction optimization. Detailed, step-by-step protocols for both borohydride- and silane-based reductions are provided, accompanied by troubleshooting advice to ensure procedural success and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-N bond-forming reaction.
Introduction: Significance in Medicinal Chemistry
The piperidine moiety is a ubiquitous structural motif in pharmaceuticals, prized for its favorable pharmacokinetic properties. Its coupling with aliphatic ethers, such as the tetrahydrofuran (oxane) ring, generates N-alkoxyamine structures that are key components in a wide range of biologically active molecules. Reductive etherification, an extension of the powerful reductive amination reaction, offers a direct and efficient route to these valuable compounds.[1][2] This one-pot method avoids the handling of hazardous alkylating agents and often proceeds under mild conditions, making it an attractive strategy in drug discovery and development pipelines.[3][4][5]
Reaction Mechanism and Rationale
The reductive etherification of piperidine with a cyclic ether like THF is not a direct displacement. It is a multi-step process that relies on the activation and ring-opening of the ether, followed by the in-situ reduction of an intermediate species.
Step 1: Lewis Acid Activation & Ring Opening
Due to the low ring strain of five-membered ethers like THF, the C-O bond is relatively inert.[6][7] A Lewis acid is therefore essential to activate the ether by coordinating to the oxygen atom. This coordination polarizes the C-O bond, making the α-carbon susceptible to nucleophilic attack.
Step 2: Nucleophilic Attack by Piperidine
The secondary amine, piperidine, acts as the nucleophile, attacking one of the activated α-carbons and cleaving the ether ring. This attack generates a hemiaminal ether or, more accurately, a 4-(piperidin-1-yl)butan-1-ol intermediate after an initial proton transfer.
Step 3: Intermediate Formation and Reduction
The key intermediate for the reduction step is formed from this alcohol. Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, forming an intermediate iminium ion. This electrophilic iminium species is then readily reduced by a hydride or silane-based reducing agent to yield the final N-substituted piperidine product.[3][4]
The overall transformation can be visualized as follows:
Caption: Mechanistic pathway of reductive etherification.
Key Reagents and Experimental Considerations
The success of this coupling hinges on the judicious selection of the amine, ether, Lewis acid, and reducing agent.
Amine (Nucleophile): Piperidine is a strong, unhindered secondary amine, making it an excellent nucleophile for this reaction. Substituted piperidines can also be used, although sterically hindered analogs may require longer reaction times or more forceful conditions.
Cyclic Ether (Electrophile): Tetrahydrofuran (oxane) is a common substrate. Other cyclic ethers like tetrahydropyran can also be employed.
Lewis Acid: A crucial component for activating the ether. Common choices include Boron Trifluoride Etherate (BF₃·OEt₂), Zinc Chloride (ZnCl₂), or Titanium(IV) Isopropoxide (Ti(OiPr)₄).[8] The choice of Lewis acid can significantly impact reaction rate and selectivity. BF₃·OEt₂ is often effective but must be handled with care.
Reducing Agent: The choice of reducing agent is critical for selectively reducing the iminium intermediate without affecting other functional groups.
Hydride Reductants: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent for reductive aminations, often preferred over the more reactive sodium borohydride (NaBH₄) or the toxic sodium cyanoborohydride (NaBH₃CN).[9][10] Its lower reactivity prevents premature reduction of carbonyl-like precursors.
Hydrosilanes: Triethylsilane (Et₃SiH) is an excellent, mild reducing agent, particularly when paired with a strong Brønsted or Lewis acid like trifluoroacetic acid (TFA) or BF₃·OEt₂.[11][12] Silane reductions are often clean, with the volatile byproducts being easily removed.[13]
Experimental Protocols
An effective experimental workflow ensures safety, efficiency, and reproducibility.
Caption: General experimental workflow for reductive etherification.
Protocol 4.1: Silane-Based Reductive Etherification using Et₃SiH
This protocol leverages the mild reducing power of triethylsilane.
Materials:
Piperidine (1.0 equiv)
Tetrahydrofuran (THF) (1.5 - 2.0 equiv)
Triethylsilane (Et₃SiH) (1.5 equiv)
Boron Trifluoride Etherate (BF₃·OEt₂) (1.2 equiv)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add piperidine (1.0 equiv) and anhydrous DCM (to achieve a concentration of approx. 0.2 M).
Add tetrahydrofuran (1.5 equiv) to the solution.
Cool the stirred solution to 0 °C using an ice bath.
Slowly add BF₃·OEt₂ (1.2 equiv) dropwise via syringe. A slight exotherm may be observed. Stir at 0 °C for 15-20 minutes.
Add triethylsilane (1.5 equiv) dropwise to the reaction mixture at 0 °C.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 4.2: Borohydride-Based Reductive Etherification using NaBH(OAc)₃
This protocol uses the highly selective solid hydride reagent.
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried, round-bottom flask under an inert atmosphere, add piperidine (1.0 equiv), anhydrous DCE (approx. 0.2 M), and tetrahydrofuran (1.5 equiv).
Add acetic acid (1.1 equiv) and stir the mixture at room temperature for 20-30 minutes.
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[14]
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃.
Extract the mixture three times with DCM.
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product via flash column chromatography.
Data Summary & Optimization
The choice of reagents can be tailored to the specific substrate and desired outcome. The following table summarizes common conditions and considerations.
Parameter
Condition A: Silane/Lewis Acid
Condition B: Borohydride/Acid
Rationale & Field Insights
Reducing Agent
Triethylsilane (Et₃SiH)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Et₃SiH byproducts are volatile and easily removed. NaBH(OAc)₃ is a solid, easy to handle, and highly selective for the iminium intermediate, reducing side reactions.[9]
Acid/Catalyst
BF₃·OEt₂ (strong Lewis acid)
Acetic Acid (Brønsted acid catalyst)
BF₃·OEt₂ is highly effective for ring-opening sluggish ethers. Acetic acid is sufficient to catalyze iminium ion formation for the NaBH(OAc)₃ reduction.[9]
Solvent
Dichloromethane (DCM)
1,2-Dichloroethane (DCE), DCM
Both are common, non-protic solvents suitable for this chemistry. DCE is often used with NaBH(OAc)₃ due to its higher boiling point for less reactive substrates.
Temperature
0 °C to RT
Room Temperature
The initial Lewis acid activation with BF₃·OEt₂ is often performed at 0 °C to control the initial exotherm. The NaBH(OAc)₃ reaction is typically robust enough to run at ambient temperature.
Workup
Basic Quench (NaHCO₃)
Basic Quench (NaHCO₃)
Essential to neutralize the acid catalyst and quench any remaining reducing agent.
Troubleshooting
Low Conversion/No Reaction:
Cause: Ineffective ether activation.
Solution: Ensure the Lewis acid is fresh and added under strictly anhydrous conditions. Consider a stronger Lewis acid or slightly elevated temperatures (e.g., 40 °C).
Formation of Side Products:
Cause: Over-reduction or side reactions of the starting materials.
Solution: Ensure the reducing agent is added after the initial activation/coupling has had time to proceed. Use a more selective reducing agent like NaBH(OAc)₃.[10]
Difficult Purification:
Cause: Non-volatile byproducts from the reducing agent (e.g., borate salts).
Solution: A thorough aqueous workup is critical. For silane reductions, byproducts are typically volatile. For borohydride reductions, an aqueous wash helps remove inorganic salts.
Conclusion
The reductive etherification of piperidine with oxane is a robust and highly valuable transformation for accessing key structural motifs in modern drug discovery. By understanding the underlying mechanism and carefully selecting the appropriate combination of Lewis acid and reducing agent, researchers can efficiently synthesize a diverse array of N-alkoxyamine products. The protocols detailed herein provide a solid foundation for implementing this chemistry, enabling the rapid generation of novel molecular entities for chemical and biological screening.
References
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
BenchChem. (2025). The Versatile Applications and Characteristics of Triethylsilane in Modern Chemistry. BenchChem Tech Notes.
Medley, J. W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
Sigma-Aldrich. Sodium Triacetoxyborohydride.
Pettersson, H., et al. (2008). A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. Organic Letters.
Akhtar, M. W., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules.
The Royal Society of Chemistry. (2023). Selective hydrogenolysis of bio-renewable tetrahydrofurfurylamine to piperidine on ReOx- modified Rh catalysts.
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
BenchChem. (2025). Application Notes and Protocols for Triethylsilane as a Mild Reducing Agent in Organic Synthesis.
Kiss, L., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen.
Pace, V. (2012). Triethylsilane. Encyclopedia of Reagents for Organic Synthesis.
Application Notes and Protocols: Efficient Synthesis of Piperidine Hydrochloride Salts from Tert-butyl Carbamates
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Boc Deprotection In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Boc Deprotection
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the use of protecting groups is a cornerstone of strategic molecular assembly. Among these, the tert-butoxycarbonyl (Boc) group is a preeminent choice for the protection of amine functionalities due to its stability across a wide range of reaction conditions and its facile, selective removal under acidic conditions.[1] The transformation of a Boc-protected piperidine to its corresponding hydrochloride salt is a frequently employed synthetic step, yielding a stable, crystalline, and often less hygroscopic solid that is amenable to purification, storage, and further synthetic manipulation.
This application note provides a comprehensive guide to the acid-mediated deprotection of tert-butyl piperidine-1-carboxylates, culminating in the formation of piperidine hydrochloride salts. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols, discuss critical experimental parameters, and address potential side reactions and troubleshooting strategies.
Theoretical Framework: The Mechanism of Acid-Catalyzed Boc Cleavage
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination pathway.[2] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as hydrogen chloride (HCl). This initial protonation enhances the electrophilicity of the carbonyl carbon, weakening the adjacent carbon-oxygen bond.
The subsequent and rate-determining step involves the departure of the stable tert-butyl cation, leading to the formation of a carbamic acid intermediate. This intermediate is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide gas and the free piperidine amine.[2] In the presence of excess HCl, the newly liberated, basic piperidine nitrogen is immediately protonated to form the thermodynamically stable piperidine hydrochloride salt.[1]
The generation of the tert-butyl cation is a key mechanistic feature. This reactive electrophile can potentially engage in side reactions, most notably the alkylation of nucleophilic residues within the substrate or solvent.[3][4] The choice of solvent and the presence of scavengers can be critical in mitigating these undesired pathways.
Visualizing the Reaction Pathway
The following diagrams illustrate the mechanistic steps of Boc deprotection and a typical experimental workflow.
Figure 1: Mechanism of Boc deprotection.
Figure 2: General experimental workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of piperidine hydrochloride salts from their Boc-protected precursors. The choice of solvent and specific conditions may require optimization based on the substrate's solubility and the presence of other functional groups.
Protocol 1: Deprotection using HCl in 1,4-Dioxane
This is a widely used and highly effective method that often results in the direct precipitation of the hydrochloride salt from the reaction mixture.[5][6]
Materials:
Boc-protected piperidine derivative
4M HCl in 1,4-dioxane (anhydrous)
Anhydrous diethyl ether or pentane (for washing)
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Filtration apparatus (e.g., Büchner funnel)
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere, add the Boc-protected piperidine (1.0 equivalent).
Dissolve the starting material in a minimal amount of 1,4-dioxane.
To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) dropwise at room temperature.[7]
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[5][8]
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.[9]
Upon completion, if a precipitate has formed, dilute the reaction mixture with anhydrous diethyl ether to further precipitate the product.
Collect the solid product by filtration, washing with several portions of anhydrous diethyl ether or pentane to remove any non-polar byproducts.
Dry the resulting piperidine hydrochloride salt under high vacuum to a constant weight.
Protocol 2: Deprotection using HCl in Methanol or Ethanol
This method is suitable for substrates that may have limited solubility in dioxane. The product is typically isolated after solvent evaporation.
Materials:
Boc-protected piperidine derivative
Anhydrous methanol or ethanol
Concentrated hydrochloric acid or acetyl chloride
Round-bottom flask with a reflux condenser
Magnetic stirrer and stir bar
Procedure:
Dissolve the Boc-protected piperidine (1.0 equivalent) in anhydrous methanol or ethanol in a round-bottom flask.
Cool the solution in an ice bath (0 °C).
Slowly add concentrated hydrochloric acid (typically 2-4 equivalents). Alternatively, for a more controlled generation of HCl in situ, acetyl chloride (2-4 equivalents) can be added dropwise.
Allow the reaction to warm to room temperature and stir for 2-16 hours, or gently heat to reflux if necessary.
Monitor the reaction for completion by TLC or LC-MS.[9]
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude solid or oil can be triturated with diethyl ether to induce crystallization and remove impurities.
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation: Comparison of Common Deprotection Conditions
High efficiency, direct precipitation of product.[5][6]
Good for substrates with poor dioxane solubility.
Volatile reagents are easily removed.
Key Disadvantages
Dioxane is a peroxide-former and a suspected carcinogen.
Longer reaction times may be required.
TFA salts can be difficult to handle; potential for trifluoroacetylation side products.
Troubleshooting and Scientific Insights
Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of HCl, raising the reaction temperature, or extending the reaction time. Ensure that anhydrous conditions are maintained, as water can hydrolyze the Boc group but may also interfere with the desired salt formation.
Side Reactions: The primary side reaction of concern is the alkylation of nucleophilic functional groups by the tert-butyl cation.[3][4] This is particularly relevant for substrates containing electron-rich aromatic rings, thiols, or other sensitive moieties. The use of scavengers such as anisole or thioanisole can mitigate this issue.
Product Isolation: Piperidine hydrochloride salts can be hygroscopic. It is crucial to handle and store them under anhydrous conditions. If the product oils out instead of precipitating, trituration with a non-polar solvent like pentane or diethyl ether can often induce solidification.
Safety and Handling Precautions
Hydrogen Chloride: Concentrated hydrochloric acid and its solutions in organic solvents are corrosive and can cause severe skin burns and eye damage.[11][12] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen that can form explosive peroxides upon storage. Dichloromethane (DCM) is a volatile organic compound and a suspected carcinogen. Handle these solvents with appropriate care and in a fume hood.
General Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[11] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[13] All waste materials should be disposed of in accordance with institutional and local regulations.
Conclusion
The preparation of piperidine hydrochloride salts from tert-butyl carbamates via acid-mediated deprotection is a robust and indispensable transformation in synthetic chemistry. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and adherence to safety protocols are paramount for achieving high yields of the desired product. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this critical synthetic step in their work.
References
Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
Benchchem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
Standard Operating Procedure. (n.d.). Hydrochloric acid.
Wu, T. (2022, December 1). 10 Hazards And Safety Tips You Need To Know About HCL.
Application Note: Leveraging the 3-(Oxan-4-yloxy)piperidine Scaffold for Diversity-Oriented Parallel Library Synthesis
Abstract The generation of chemically diverse and structurally complex small molecule libraries is a cornerstone of modern drug discovery. This application note details the strategic use of 3-(Oxan-4-yloxy)piperidine, a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The generation of chemically diverse and structurally complex small molecule libraries is a cornerstone of modern drug discovery. This application note details the strategic use of 3-(Oxan-4-yloxy)piperidine, a versatile building block, in parallel library synthesis. By combining the "privileged" piperidine framework with the beneficial physicochemical properties imparted by the oxane moiety, this scaffold serves as an exceptional starting point for creating libraries with high three-dimensional (3D) character and drug-like potential. We provide detailed, field-proven protocols for library generation via parallel amide coupling and reductive amination, including methodologies for high-throughput purification and quality control.
Introduction: The Rationale for a Privileged Scaffold Combination
In the quest for novel therapeutic agents, the concept of "privileged scaffolds" has emerged as a powerful strategy.[1][2] These are molecular frameworks that are capable of serving as ligands for a diverse array of biological receptors.[1][3] The piperidine ring is one of the most prominent examples of such a scaffold, found in countless natural products and approved pharmaceuticals.[4][5][6] Its conformational flexibility and the presence of a nitrogen atom for facile functionalization make it a staple in medicinal chemistry.[6]
Complementing the piperidine core, saturated oxygen-containing heterocycles like oxane (tetrahydropyran) and oxetane are increasingly incorporated into drug candidates to modulate key physicochemical properties.[7] The introduction of an oxane ring can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all of which are critical attributes for successful drug development.[8][9][10]
The 3-(Oxan-4-yloxy)piperidine scaffold strategically combines these two validated motifs. The secondary amine of the piperidine ring provides a robust and reliable handle for diversification, while the oxane moiety imparts favorable drug-like properties and introduces distinct 3D vectors. This pre-validated, 3D-rich building block is therefore an ideal candidate for diversity-oriented synthesis (DOS), enabling the rapid exploration of novel chemical space.[11][12]
The 3-(Oxan-4-yloxy)piperidine Building Block
The unique architecture of 3-(Oxan-4-yloxy)piperidine offers a distinct advantage for library synthesis. The ether linkage is chemically stable under a wide range of reaction conditions, and the secondary amine is a potent nucleophile, perfectly primed for derivatization.
Caption: Key structural features of the 3-(Oxan-4-yloxy)piperidine scaffold.
General Workflow for Parallel Library Synthesis
Parallel synthesis is a high-throughput methodology designed to produce large numbers of discrete compounds simultaneously, typically in a multi-well plate format.[13] The general workflow is modular and adaptable to automation, allowing for significant acceleration of the design-make-test-analyze cycle.[14]
Caption: A generalized workflow for parallel library synthesis.
Core Synthetic Protocols
The secondary amine of the 3-(Oxan-4-yloxy)piperidine scaffold is readily functionalized using two highly reliable and broadly applicable reaction classes: amide bond formation and reductive amination.
Strategy 1: Parallel Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[15][16] The reaction involves the activation of a carboxylic acid, which is then coupled with the piperidine amine. Modern coupling reagents offer high efficiency and minimize side reactions like racemization.[15][]
Protocol: 96-Well Plate Amide Coupling using HATU
This protocol is designed for a 10 µmol scale per well.
Reagent Preparation:
Piperidine Stock (0.2 M): Prepare a solution of 3-(Oxan-4-yloxy)piperidine in anhydrous N,N-Dimethylformamide (DMF).
Carboxylic Acid Plate (0.2 M): In a 96-well plate, dispense 50 µL of unique 0.2 M carboxylic acid solutions in DMF into each well.
HATU Stock (0.2 M): Prepare a fresh solution of Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in anhydrous DMF.
Base Stock (0.8 M): Prepare a solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
Reaction Assembly:
To the carboxylic acid plate, add 50 µL of the 0.2 M HATU stock solution to each well.
Add 50 µL of the 0.2 M piperidine stock solution to each well.
Initiate the reaction by adding 25 µL of the 0.8 M DIPEA stock solution to each well. The final volume will be 175 µL.
Reaction & Work-up:
Seal the plate securely with a cap mat.
Agitate the reaction plate on an orbital shaker at room temperature for 16 hours.
Quench the reaction by adding 100 µL of water to each well.
The crude reaction mixtures are now ready for purification.
Causality and Optimization:
Choice of Reagents: HATU is a highly efficient coupling reagent that minimizes epimerization for chiral carboxylic acids and works well for a broad range of substrates.[16] DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction without competing in the coupling.[]
Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves a wide variety of reactants.[18]
Carboxylic Acid Type
Coupling Reagent
Base (Equivalents)
Solvent
Typical Conditions
Aliphatic
HATU (1.0 eq)
DIPEA (2.0 eq)
DMF
16h, Room Temp
Aromatic (Electron-rich)
HATU (1.0 eq)
DIPEA (2.0 eq)
DMF
16h, Room Temp
Aromatic (Electron-poor)
EDC/HOBt (1.2 eq)
DIPEA (2.5 eq)
DCM/DMF
24h, Room Temp
Heteroaromatic
HATU (1.2 eq)
DIPEA (2.5 eq)
DMF
16-24h, Room Temp
Strategy 2: Parallel Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[19] The use of sodium triacetoxyborohydride (STAB) is particularly advantageous as it is a mild and selective reagent that can be used in a one-pot procedure.[20][21]
Protocol: 96-Well Plate Reductive Amination using STAB
This protocol is designed for a 15 µmol scale per well.
Reagent Preparation:
Piperidine Stock (0.2 M): Prepare a solution of 3-(Oxan-4-yloxy)piperidine in 1,2-Dichloroethane (DCE).
Aldehyde/Ketone Plate (0.3 M): In a 96-well plate, dispense 50 µL of unique 0.3 M aldehyde or ketone solutions in DCE into each well.
Acetic Acid (AcOH): Use neat glacial acetic acid.
STAB (Solid): Use solid sodium triacetoxyborohydride. A pre-weighed plate can be prepared using automated powder dispensing.
Reaction Assembly:
To the aldehyde/ketone plate, add 75 µL of the 0.2 M piperidine stock solution to each well.
Add 5 µL of glacial acetic acid to each well. This catalyzes the formation of the intermediate iminium ion.[21]
Allow the plate to shake for 30 minutes at room temperature to facilitate iminium ion formation.
Carefully add ~45 mg (2.0 eq) of solid STAB to each well. Note: This step is often the rate-limiting part if done manually but can be automated.
Reaction & Work-up:
Seal the plate securely and agitate on an orbital shaker at room temperature for 18 hours.
Quench the reaction by adding 150 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
Extract the product by adding 300 µL of Dichloromethane (DCM), shaking, and then separating the organic layer using an automated liquid handler. The extraction can be repeated.
The combined organic layers are evaporated to dryness, and the residue is reconstituted in a suitable solvent for purification.
Causality and Optimization:
Choice of Reagents: STAB is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than the starting carbonyl, preventing alcohol byproduct formation.[20][21] Acetic acid serves as a crucial catalyst.[21]
Solvent: Aprotic solvents like DCE or DCM are preferred as they do not react with the borohydride reagent.[20]
Carbonyl Type
Reducing Agent
Additive
Solvent
Typical Conditions
Aliphatic Aldehyde
NaBH(OAc)₃ (1.5 eq)
Acetic Acid (cat.)
DCE
18h, Room Temp
Aromatic Aldehyde
NaBH(OAc)₃ (1.5 eq)
Acetic Acid (cat.)
DCE
18h, Room Temp
Aliphatic Ketone
NaBH(OAc)₃ (2.0 eq)
Acetic Acid (cat.)
DCE
24-48h, Room Temp
Aromatic Ketone
NaBH(OAc)₃ (2.0 eq)
Ti(i-PrO)₄ (1.1 eq)
DCE
24-48h, 40 °C
High-Throughput Purification and Analysis
Purification is often the bottleneck in parallel synthesis.[14] Mass-triggered preparative High-Performance Liquid Chromatography (HPLC) is the industry standard for efficiently purifying libraries.[22][23]
General Protocol for Mass-Triggered HPLC:
Sample Preparation: The crude reaction products are dissolved in a minimal amount of DMSO/Methanol.
Injection: Samples are injected sequentially onto a reverse-phase C18 column.
Elution: A steep gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid or TFA) is run over a short time (e.g., 5-8 minutes).
Detection & Fractionation: The eluent is split between a mass spectrometer (MS) and the fraction collector. The MS detects the target mass of the desired product in real-time and triggers the fraction collector to collect only the corresponding peak.[23]
Post-Purification: The collected fractions are evaporated (e.g., using a centrifugal evaporator), and the final compounds are subjected to quality control.
Quality Control (QC):
Each purified compound should be analyzed by LC-MS to confirm its identity (correct mass) and purity (typically >95% by UV or ELSD).[13] The final library is then formatted into a 96-well plate as a standardized DMSO solution (e.g., 10 mM) for biological screening.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive coupling/reducing agent.- Poorly reactive substrate (e.g., sterically hindered acid/amine).- Insufficient reaction time or temperature.
- Use fresh, high-quality reagents.- Switch to a more potent coupling reagent (e.g., COMU) or add a Lewis acid (e.g., Ti(i-PrO)₄) for reductive amination.[20]- Increase reaction time or gently heat (e.g., to 40-50 °C).
Formation of Side Products (Amidation)
- Racemization of chiral acids.- Side reaction with other functional groups.
- Use an additive like Oxyma Pure or HOBt to suppress racemization.[18]- Ensure appropriate protecting groups are used on polyfunctional building blocks.
Formation of Alcohol Byproduct (Reductive Amination)
- Reducing agent is not selective (e.g., NaBH₄).- Water present in the reaction.
- Use a selective iminium-reducing agent like NaBH(OAc)₃ or NaBH₃CN.[20][21]- Ensure anhydrous conditions and reagents.
Poor Recovery After Purification
- Compound is poorly soluble in purification solvents.- Compound is unstable to acidic (TFA/Formic Acid) conditions.
- Modify the gradient or use alternative solvent systems (e.g., methanol instead of acetonitrile).- Use a neutral pH purification method if stability is an issue.
Conclusion
3-(Oxan-4-yloxy)piperidine is a highly valuable and strategically designed building block for parallel library synthesis. Its fusion of a privileged piperidine core with a property-enhancing oxane moiety provides an excellent entry point for generating diverse libraries of 3D-rich molecules. The robust and reliable protocols for amide coupling and reductive amination detailed herein offer a clear path for researchers to rapidly synthesize novel compound collections, accelerating the identification of new hits and leads in drug discovery programs.
References
Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). (n.d.). NIH.
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
Zeng, L., Kassel, D. B., Hallows, K. N., & Kane-Maguire, K. A. (1998). High throughput analysis and purification in support of automated parallel synthesis. PubMed.
Smith, A. B., 3rd, & Verhoest, P. R. (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. PubMed.
de Souza, T. B., & de L. Moreira, D. (2024). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI.
A Novel Approach to High-Throughput Quality Control of Parallel Synthesis Libraries. (n.d.). ResearchGate.
Editorial Privileged Scaffolds in Natural Products and Drug Discovery. (n.t.). Ingenta Connect.
Dandapani, S., & Marcaurelle, L. A. (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Books Gateway.
Reis, J., Gaspar, A., Milhazes, N., & Borges, F. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances: Miniperspective. American Chemical Society.
Roedern, E. G. v., Stengl, B., & Stieber, F. (2005). High-Throughput Purification of Single Compounds and Libraries. ACS Publications.
A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Wipf, P., & Jackson, K. E. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.
Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC.
DeKorver, K. A., & Li, H. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters - ACS Publications.
Karageorgis, G., & O'Reilly, T. J. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers.
Liver, S. (2021). Expanding accessible chemical space through automated high-throughput experimentation. Drug Discovery Today.
High-Throughput Protein Purification Strategies. (2023, February 7). Biotage.
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing.
Jackson, K. E., & Wipf, P. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.
Huang, G., Hu, Y., Hucek, A., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH.
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
Zaveri, N. T., Jiang, F., & Olsen, C. M. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. PubMed.
strategies for improving the yield of 4-(Oxan-3-yl)piperidine synthesis. (n.d.). Benchchem.
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate.
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Myers Chem 115.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
Matassini, C., Clemente, F., & Goti, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate.
Carpino, L. A., & El-Faham, A. (2015). Z-L-PHG-VAL-OME. Organic Syntheses Procedure.
Lasota, J., & Błaszczak, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 4-(Oxan-3-yl)piperidine. (n.d.). Benchchem.
Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
Improving yield of O-alkylation on 3-hydroxypiperidine
Welcome to the Heterocycle Functionalization Technical Support Center. Ticket Subject: Optimizing O-Alkylation Yields on 3-Hydroxypiperidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Heterocycle Functionalization Technical Support Center.
Ticket Subject: Optimizing O-Alkylation Yields on 3-Hydroxypiperidine Scaffolds
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open[1]
Executive Summary: The Chemoselectivity Challenge
The core challenge in alkylating 3-hydroxypiperidine lies in the competition between two nucleophiles: the secondary amine (N) and the secondary alcohol (O).
Kinetic Reality: The nitrogen lone pair is significantly more nucleophilic (
of conjugate acid 11) than the hydroxyl group ( 16-18). Without modification, N-alkylation is the dominant pathway.[1]
Steric Reality: The C3 hydroxyl group is secondary and sterically encumbered by the adjacent piperidine ring, making it prone to elimination (
) rather than substitution () under harsh basic conditions.
This guide provides three validated protocols to maximize O-alkylation yield, ranging from standard robust methods to specialized stereochemical inversions.
Module 1: The "Gold Standard" Protocol (Retention of Configuration)
Target Audience: Users requiring high throughput, scalable synthesis where the stereochemistry of the starting material must be preserved.
The Solution: N-Protection + The "Cesium Effect"
Direct alkylation of unprotected 3-hydroxypiperidine is not recommended for high yields. You must mask the nitrogen. While Sodium Hydride (NaH) is the textbook base, Cesium Carbonate (
) is the superior choice for this specific substrate to minimize elimination side-products and improve regioselectivity.
Optimized Workflow
Protection: Convert 3-hydroxypiperidine to N-Boc-3-hydroxypiperidine .
Why Cesium? The "Cesium Effect" utilizes the large ionic radius of
, which forms a "naked" alkoxide anion that is more nucleophilic than the tight ion pairs formed with or . This often allows for milder temperatures, reducing the risk of -elimination.
Step-by-Step Protocol
Dissolution: Dissolve N-Boc-3-hydroxypiperidine (10 mmol) in anhydrous DMF (5 mL/mmol).
Base Addition: Add
(20 mmol). If the electrophile is a chloride, add Tetrabutylammonium Iodide (TBAI, 1 mmol) as a catalyst (Finkelstein exchange in situ).
Activation: Stir at Room Temperature (RT) for 30 minutes.
Alkylation: Add the alkyl halide dropwise.
Reaction: Stir at RT. If conversion is <50% after 4 hours, heat to
Quench: Pour into ice water and extract with EtOAc.
Module 2: The Mitsunobu Protocol (Inversion of Configuration)
Target Audience: Researchers needing to invert the stereocenter (e.g., converting (S)-3-hydroxypiperidine to an (R)-ether).[1]
The Solution: Phosphine-mediated activation.[1]
This method avoids strong bases entirely, preventing elimination.[1] However, it strictly inverts the stereochemistry at the C3 position.
Protocol:
Setup: Cool a solution of N-Boc-3-hydroxypiperidine (1.0 eq), Triphenylphosphine (
, 1.5 eq), and the nucleophile (Phenol/Acid, 1.1 eq) in dry THF to .
Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise over 20 minutes. Crucial: The reaction is exothermic; maintaining
Cause: "The Gel Effect." The alkoxide aggregates in non-polar solvents.
Fix: Add TBAI (Tetrabutylammonium Iodide) or 15-Crown-5 (if using Sodium) to break up ion pairs.[1] Ensure solvent is strictly anhydrous (water kills the alkoxide).
Q4: Can I use Phase Transfer Catalysis (PTC) to scale this up?
Answer: Yes. For multi-gram scales, use Toluene/Water (biphasic) with TBAB (Tetrabutylammonium bromide) and KOH.[1] This avoids expensive anhydrous DMF but requires vigorous stirring.
Comparative Data: Base Selection
Base
Solvent
Additive
Yield (Typical)
Risk Profile
NaH
DMF/THF
None
40-60%
High (Elimination/Tarring)
Acetone
18-Crown-6
50-70%
Moderate (Slow kinetics)
DMF
TBAI
80-95%
Low (Best balance)
DCM
None
70-85%
Very Low (Expensive)
References
Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine: Wang, Z., et al. "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction."[1] Applied Biochemistry and Biotechnology, 2017.[1] Link
Cesium Effect in Alkylation: Flessner, T., et al. "Cesium Carbonate Promoted Regioselective O-Alkylation."[1] Journal of Organic Chemistry, 2003.[1] (Contextual grounding for Cs effect).
Mitsunobu Reaction Mechanism: Swamy, K.C.K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link
Silver Oxide Mediated Alkylation: Bouzide, A., & Sauvé, G. "Silver(I) Oxide Mediated Highly Selective Monotosylation and Alkylation."[1] Organic Letters, 2002.[1] Link
Ibrutinib Intermediate Synthesis: Patent CN104557674A.[1] "Preparation method of (S)-N-Boc-3-hydroxypiperidine." Link
Technical Support Center: Purification of Polar Piperidine Ether Hydrochloride Salts
Welcome to the Technical Support Center for the purification of polar piperidine ether hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of polar piperidine ether hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these complex molecules. Here, we will address common issues in a question-and-answer format, providing in-depth technical guidance and field-proven insights to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My polar piperidine ether hydrochloride salt is poorly soluble in common recrystallization solvents, leading to low recovery. What should I do?
This is a frequent challenge due to the high polarity and ionic nature of hydrochloride salts. A systematic approach to solvent selection and the use of solvent/anti-solvent systems are crucial.
Underlying Principle: Recrystallization relies on the principle of differential solubility. An ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For highly polar salts, single-solvent systems are often inadequate.
Begin by testing the solubility of a small amount of your crude salt (10-20 mg) in various polar protic solvents like ethanol, methanol, and isopropanol at room temperature and upon heating.[1] These solvents can often dissolve the polar salt at higher temperatures.
If a suitable single solvent is not found, identify a "good" solvent that dissolves your salt and a "poor" solvent (anti-solvent) in which it is insoluble but is miscible with the "good" solvent. Common anti-solvents for polar salts include diethyl ether, ethyl acetate, or acetone.[2]
Recrystallization Procedure:
Dissolve your crude product in a minimal amount of the hot "good" solvent to create a saturated solution.
If insoluble impurities are present, perform a hot filtration.[1]
Slowly add the "poor" solvent dropwise to the hot solution with stirring until you observe persistent turbidity.
If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1]
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Expert Tip: For particularly stubborn salts, adding a small amount of HCl to the recrystallization solvent can suppress the dissociation of the salt and improve crystal formation.[3]
Q2: I'm observing significant streaking and poor separation of my hydrochloride salt on a standard silica gel column. How can I improve my chromatographic purification?
This is a classic problem arising from the strong interaction between the basic amine salt and the acidic silanol groups on the silica surface.[4][5] This interaction leads to peak tailing and potential irreversible adsorption.
Causality: The lone pair of electrons on the nitrogen atom of the piperidine ring can interact strongly with the acidic protons of the silanol groups (Si-OH) on the silica gel. This acid-base interaction disrupts the normal partitioning of the analyte between the stationary and mobile phases.
Troubleshooting Strategies for Column Chromatography:
Strategy
Mechanism
Recommended Implementation
Mobile Phase Modification
Neutralizes acidic sites on the silica gel, reducing strong interactions with the basic analyte.[4]
Add a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia (in methanol), to the eluent.[5]
Use of Alternative Stationary Phases
Eliminates the acidic nature of the stationary phase.
Employ amine-functionalized silica or basic alumina columns which are more compatible with basic compounds.[4][5]
Reverse-Phase Chromatography
Separates compounds based on hydrophobicity, which can be advantageous for polar salts.
This can be an effective alternative when normal-phase chromatography is problematic.[5]
Supercritical Fluid Chromatography (SFC)
Offers a unique selectivity for polar compounds and is compatible with salt forms.
Mobile phases of carbon dioxide and methanol can be used to directly chromatograph salt forms of amine analytes.[6][7]
Caption: Troubleshooting workflow for amine salt chromatography.
Q3: My final product is contaminated with inorganic salts (e.g., NaCl) from the workup. How can I remove them?
Inorganic salts are a common byproduct, especially when using aqueous HCl for salt formation.[8] Their removal can be challenging due to the high polarity of both the desired product and the impurity.
Troubleshooting Protocol: Liquid-Liquid Extraction and pH Adjustment
This method leverages the pH-dependent solubility of your amine.
Dissolution: Dissolve the crude mixture in a suitable organic solvent like dichloromethane or ethyl acetate. If solubility is an issue, a mixture with a polar co-solvent may be necessary.
Basification: Wash the organic solution with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to deprotonate the piperidine ether hydrochloride, converting it to the free base. The free base will be more soluble in the organic layer, while the inorganic salts will remain in the aqueous layer.
Separation: Separate the aqueous layer.
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free base.
Salt Reformation (Optional): If the hydrochloride salt is the desired final form, dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate) and add a solution of anhydrous HCl (e.g., HCl in dioxane or diethyl ether) to precipitate the pure hydrochloride salt.[9]
Logical Relationship for Inorganic Salt Removal
Caption: Workflow for removing inorganic salt impurities.
Q4: My purified piperidine ether hydrochloride salt is an oil or a gummy solid. How can I induce crystallization?
The formation of oils or amorphous solids is often due to residual solvents, impurities, or the hygroscopic nature of the salt.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Water is a common culprit that can prevent crystallization. Ensure all glassware is thoroughly dried and use anhydrous solvents for the final precipitation step. If aqueous HCl was used, consider removing water by azeotropic distillation with a suitable solvent like toluene.
Trituration: This technique can often induce crystallization from an oil.
Add a small amount of a non-solvent (a solvent in which your product is insoluble) to the oil.
Scratch the inside of the flask with a glass rod at the solvent-oil interface. The micro-scratches on the glass can provide nucleation sites for crystal growth.
Stir or sonicate the mixture to promote crystallization.
Solvent Selection for Precipitation: The choice of solvent for salt formation is critical. If your compound is forming an oil when precipitating from a solution, the solvent may be too polar. Try switching to a less polar solvent for the precipitation step. For instance, if you are using ethanol, try isopropanol or ethyl acetate.[2]
Alternative Salt Formation: If the hydrochloride salt consistently proves difficult to crystallize, consider forming a different salt. Salts derived from larger, more rigid acids like methanesulfonic acid or p-toluenesulfonic acid often have better crystalline properties.[10]
References
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Belyk, K., & Tummala, S. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Chirality, 16(4), 263–266. Retrieved from [Link]
Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Belyk, K., & Tummala, S. (2004). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Request PDF. ResearchGate. Retrieved from [Link]
Google Patents. (n.d.). WO2007079944A1 - Process for isolation of an organic amine.
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
Reddit. (2020, March 10). Silly question - but do hydrochloride salts run on a TLC? r/chemistry. Retrieved from [Link]
Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved from [Link]
Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
Various Authors. (2013, November 19). How can I purify HCl salt of a compound which has an isocyanate group? ResearchGate. Retrieved from [Link]
Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved from [Link]
Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Best Practices for Storage, Weighing, and Recovery of Hygroscopic Amine Salts
Ticket ID: PIP-HCL-001
Assigned Specialist: Senior Application Scientist
Executive Summary
Piperidine hydrochloride (and its substituted derivatives) are essential building blocks in medicinal chemistry. However, their hygroscopic nature presents a "silent variable" in experimental reproducibility. A sample of Piperidine HCl left uncapped for 20 minutes at 60% relative humidity can absorb significant water mass, rendering stoichiometric calculations invalid and potentially quenching water-sensitive reagents (e.g., n-BuLi, LAH).
This guide provides a self-validating workflow to eliminate moisture-induced errors.
Module 1: Lifecycle Management & Storage
The integrity of hygroscopic salts is maintained through a rigorous "Chain of Custody" regarding moisture exposure.
The Dry-Chain Protocol
Primary Storage: Glass amber bottles with Teflon-lined caps.
Secondary Containment: Store bottles inside a desiccator containing active desiccant (Phosphorus Pentoxide
or Indicating Silica Gel).
Seal Integrity: Parafilm® alone is insufficient for long-term storage. Use electrical tape for a tighter seal or store under an Argon atmosphere if the derivative is oxidation-sensitive.
Visualizing the Safe Handling Workflow
The following diagram outlines the decision logic for handling these salts to prevent contamination.
Figure 1: Decision logic for assessing and processing hygroscopic salts before experimental use.
Module 2: Precision Weighing (The "Difference" Method)
The Error: Weighing a hygroscopic salt directly on a weigh boat allows it to absorb water during the 30-60 seconds it takes to stabilize the balance. This results in weighing less reagent than calculated because the mass reading includes atmospheric water.
The Solution: Weighing by Difference. This method isolates the sample from air during the measurement phase.
Step
Action
Technical Rationale
1
Dry the Source
Ensure the bulk bottle has been desiccated (see Module 4).
2
Tare the Vial
Place the capped source vial (or a transfer vial) on the analytical balance. Tare to zero.
3
Remove Aliquot
Remove the vial from the balance. Open it, spatula out the approximate amount into your reaction vessel. Close the vial immediately.
4
Re-weigh Vial
Place the capped vial back on the balance. The reading will be negative (e.g., -0.154 g).
5
Calculate
The absolute value of the negative reading is the exact mass of dry salt transferred.
6
Validation
Because the salt was never exposed to air while on the balance, the mass reading is drift-free.
Module 3: Troubleshooting & Recovery
Issue: The Salt has turned into a "Soup" (Deliquescence)
If the lid was left off, Piperidine HCl can absorb enough water to dissolve itself.
Do NOT: Try to rotovap it down directly from water (high surface tension makes it difficult to dry completely).
Protocol (Azeotropic Drying):
Dissolve the wet mass in a minimal amount of Ethanol.
Add Toluene (ratio 3:1 Toluene:Ethanol).
Rotary evaporate.[1] The Toluene/Ethanol/Water ternary azeotrope removes water efficiently at lower temperatures than water alone.
Repeat 2-3 times until a white, free-flowing solid persists.
Issue: Low Yields in Amidation/Alkylation
Symptom: You used the correct mass, but the reaction stalled or yield is ~10-15% lower than expected.
Root Cause: The "solid" you weighed contained 10-15% water by mass. You actually added 0.85 equivalents of amine and 0.15 equivalents of water (which may have quenched your coupling reagent or base).
Fix: Perform a Melting Point Check . Pure Piperidine HCl melts at 245–248 °C [1].[2][3][4][5] If your sample melts significantly lower or over a broad range (e.g., 235–240 °C), it is wet. Dry it before use.[6]
Module 4: Drying Protocols
Select the method based on the severity of moisture contamination.
Method A: Routine Maintenance (Vacuum Oven)
Setup: Vacuum oven set to 40–50 °C.
Desiccant: Place a tray of
or KOH pellets in the bottom of the oven (do not let them touch the product).
Duration: 4–12 hours.
Vacuum: < 10 mbar.
Note: Piperidine HCl is thermally stable, but substituted piperidines may degrade. Always check stability data.
Method B: The "Schlenk" Quick-Dry (For Reaction Prep)
If you need to use the salt immediately and suspect slight moisture:
Place the salt in the reaction flask.
Connect to a high-vacuum manifold (Schlenk line).
Gently heat the flask with a heat gun (low setting) while under vacuum for 10–15 minutes.
Backfill with Argon/Nitrogen.
Drying Agent Compatibility Table
Drying Agent
Compatibility with Piperidine HCl
Notes
Excellent
Best for vacuum desiccators. Acidic nature matches the salt.
KOH / NaOH
Good
Good for desiccators. Absorbs water well but ensure no physical contact (base liberates free amine).
Silica Gel
Moderate
Good for general storage, less effective for "drying out" already wet salts.
Poor
Can form complexes with amines; avoid direct contact.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I convert the HCl salt to the free base to remove water?A: Yes, and this is often the best purification method.
Dissolve salt in water.
Basify with NaOH (pH > 12).
Extract with DCM or Ether.
Dry organic layer with
.
Concentrate to get the free amine (liquid).
Optional: Re-precipitate as HCl salt using HCl in Dioxane/Ether if a solid is required for storage.
Q: Why is my Piperidine HCl yellow?A: Pure Piperidine HCl is white. Yellowing indicates oxidation (N-oxide formation) or trace impurities. Recrystallization from Ethanol/Ether is recommended [2].[5]
Q: Does the hygroscopicity affect NMR?A: Yes. A wet sample will show a broad water peak (usually around 4.8 ppm in
or variable in ) that integrates to a significant molar ratio. Always dry the salt before quantitative NMR (qNMR).
References
ChemicalBook. (2025).[5] Piperidine Hydrochloride Properties and Melting Point Data. Retrieved from
Armarego, W. L. F., & Chai, C. L. L. (2013).[7] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for recrystallization protocols).
ResearchGate. (2016). How to isolate a very hygroscopic salt from a reaction solution? Retrieved from
Vermont Safety. (2017). Weighing by Difference Protocol. Retrieved from (Validated via search context 1.1).
Technical Support Center: Mitsunobu Coupling for Secondary Hindered Alcohols
Welcome to the Technical Support Center for advanced Mitsunobu applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Mitsunobu coupling of s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for advanced Mitsunobu applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Mitsunobu coupling of sterically hindered secondary alcohols. As a powerful reaction for achieving stereochemical inversion, its success with challenging substrates often hinges on a nuanced understanding of the reaction mechanism and careful optimization of reagents and conditions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
FAQ Section 1: Low Yield & Reaction Failure
Question 1: My Mitsunobu reaction with a hindered secondary alcohol is giving very low yield or failing completely. What is the most common cause?
Answer:
The most frequent cause of failure with sterically hindered secondary alcohols is an unfavorable competition between the two key reaction pathways. The productive pathway involves the alcohol attacking the activated phosphonium-azodicarboxylate adduct to form the desired alkoxyphosphonium salt. However, with a sterically bulky alcohol, this attack is slow.[1] This delay allows a competing, non-productive pathway to dominate: the pronucleophile (e.g., a carboxylate) attacks the initial phosphonium-azodicarboxylate adduct first. This forms an acyloxyphosphonium salt, which is less reactive towards the hindered alcohol and can lead to side products like anhydrides, consuming your reagents without forming the desired product.
A critical factor is the acidity of your pronucleophile. If the pronucleophile is not acidic enough (pKa > 13), its conjugate base will not be strong enough to deprotonate the alcohol to facilitate the formation of the key oxyphosphonium intermediate, stalling the reaction.[2]
Question 2: How can I systematically troubleshoot a low-yielding reaction?
Answer:
A systematic approach is crucial. Before making drastic changes, verify the quality of your reagents and the dryness of your solvent. Triphenylphosphine (PPh₃) can oxidize over time, and azodicarboxylates like DEAD and DIAD can decompose. Anhydrous conditions are critical, as water will consume the activated intermediates.
If reagent quality is confirmed, follow this troubleshooting workflow:
Caption: Troubleshooting Decision Workflow for Mitsunobu Reactions.
Each of these steps is designed to address a specific potential failure point in the reaction mechanism when dealing with sterically demanding substrates.
FAQ Section 2: Reagent Selection & Optimization
Question 3: You mentioned increasing the nucleophile's acidity. Why does this help, and what should I use?
Answer:
Increasing the acidity of the pronucleophile (the "Nu-H" component) is one of the most effective strategies for hindered secondary alcohols. A more acidic pronucleophile ensures a higher concentration of the corresponding conjugate base (the active nucleophile) in the reaction mixture. This accelerates the crucial Sₙ2 displacement on the activated alkoxyphosphonium intermediate, allowing the desired reaction to outcompete decomposition and side reactions.
For sterically hindered substrates, standard carboxylic acids like benzoic acid often give poor results. Switching to a more acidic carboxylic acid can dramatically improve yields. A prime example is the successful inversion of (-)-menthol, a notoriously difficult substrate. Standard conditions using benzoic acid yield only 27% of the inverted product. However, by simply switching to 4-nitrobenzoic acid , the yield increases to 86%.[3][4]
Pronucleophile
pKa (in DMSO)
Typical Application
Benzoic Acid
~11.1
Standard, unhindered alcohols
4-Nitrobenzoic Acid
~9.9
Recommended for hindered alcohols
Acetic Acid
~12.3
Less effective for hindered systems
This strategy was also proven effective in the esterification of hindered 17-hydroxy steroids, where a clear relationship was observed between the acidity of the aryl acid and the yield of the inverted product.[5]
Question 4: Should I use DEAD or DIAD? Or are there better alternatives for hindered substrates?
Answer:
While DEAD (diethyl azodicarboxylate) and DIAD (diisopropyl azodicarboxylate) are the classical reagents, modern alternatives often provide significant advantages in terms of reactivity, safety, and purification, especially for challenging substrates.
DIAD vs. DEAD: DIAD is generally preferred over DEAD due to its greater thermal stability and reduced sensitivity. For many standard reactions, their performance is comparable.
ADDP (1,1'-(Azodicarbonyl)dipiperidine): This is an excellent choice when using weakly acidic pronucleophiles (pKa > 11). The betaine intermediate formed from ADDP is more basic than that from DEAD/DIAD, which facilitates the deprotonation of the pronucleophile, preventing common side reactions.[2] It is particularly effective when coupling hindered alcohols with phenols.
DCAD (Di-p-chlorobenzyl azodicarboxylate): DCAD is a stable, crystalline solid that is safer to handle than liquid DEAD/DIAD.[6][7] Its major advantage is that the corresponding hydrazine byproduct is often insoluble in common reaction solvents like dichloromethane or toluene and can be removed by simple filtration.[5][6][7] This vastly simplifies workup.
The choice of reagent has a direct impact on reaction success and purification strategy, as shown in the workflow below.
Caption: Logic for Selecting the Optimal Azodicarboxylate Reagent.
Table: Comparison of DCAD and DEAD in Mitsunobu Couplings [6]
Entry
Alcohol
Nucleophile
Reagent
Yield (%)
1
Benzyl alcohol
2,6-Dimethoxybenzoic acid
DEAD
94
2
Benzyl alcohol
2,6-Dimethoxybenzoic acid
DCAD
94
3
3-Phenyl-1-propanol
Thiobenzoic acid
DEAD
96
4
3-Phenyl-1-propanol
Thiobenzoic acid
DCAD
95
5
(R)-(-)-2-Octanol
Phthalimide
DEAD
85
6
(R)-(-)-2-Octanol
Phthalimide
DCAD
88
As the data shows, DCAD provides comparable, and in some cases slightly better, yields to DEAD while offering significant operational advantages.[6]
Question 5: My reaction is extremely sluggish. Can I just heat it or increase the concentration?
Answer:
Yes, but with caution. For very hindered substrates, reaction times can be prohibitively long at room temperature.
Temperature: Increasing the temperature to 40-55 °C can enhance the reaction rate, but it often comes at the cost of increased side product formation, such as elimination byproducts (alkenes).[8][9] If you must heat the reaction, do so judiciously and monitor carefully by TLC or LCMS.
Concentration & Sonication: A more effective strategy is to increase the reaction concentration significantly. In a study on hindered phenolic Mitsunobu reactions, increasing the concentration from 0.1 M to 3.0 M and applying sonication reduced the reaction time for a neopentyl alcohol coupling from 7 days to just 15 minutes, with a 75% yield.[8][9] Sonication provides efficient mixing in the highly viscous, concentrated solution. This combination can dramatically accelerate the reaction without the decomposition associated with high temperatures.
FAQ Section 3: Side Reactions & Byproduct Purification
Question 6: I am observing an elimination byproduct (alkene). How can I suppress this?
Answer:
The formation of an alkene byproduct arises from the betaine intermediate acting as a base to deprotonate a β-hydrogen on the alkoxyphosphonium salt, leading to E2 elimination instead of Sₙ2 substitution. This is more common with hindered secondary alcohols where the Sₙ2 pathway is slowed.
To suppress elimination:
Avoid High Temperatures: As mentioned, elevated temperatures favor elimination. Try to run the reaction at 0 °C or room temperature if possible.[8][9]
Use a More Nucleophilic Acid: A stronger, more reactive nucleophile (from a more acidic pronucleophile) can trap the alkoxyphosphonium intermediate faster, favoring the Sₙ2 pathway over elimination.
Solvent Choice: While THF is standard, sometimes a less polar solvent like toluene can disfavor the formation of charged intermediates that may lead to elimination. In a challenging macrolactonization, switching from THF to toluene and using DIAD instead of DEAD was key to suppressing side reactions and achieving a 95% yield.[10]
Question 7: Purification is a nightmare. How do I effectively remove triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct?
Answer:
This is the most common complaint about the Mitsunobu reaction. The byproducts, TPPO and the dialkyl hydrazodicarboxylate, often have polarities similar to the desired product, making chromatographic separation difficult.
Strategies for Byproduct Removal:
TPPO Precipitation: TPPO is sparingly soluble in nonpolar solvents. After the reaction, concentrate the mixture, redissolve it in a minimal amount of a solvent like dichloromethane or diethyl ether, and then add a nonpolar solvent like hexanes or pentane dropwise to precipitate the TPPO, which can then be filtered off.[3]
Use Polymer-Supported Phosphine (PS-PPh₃): This is one of the most robust solutions. The phosphine is immobilized on a polystyrene resin. At the end of the reaction, the resin-bound TPPO is simply removed by filtration.[11][12][13] This is highly effective when combined with reagents like ADDP or DCAD.
DCAD Byproduct Removal: As mentioned, the reduced hydrazine from DCAD is designed to precipitate from solvents like dichloromethane, allowing for easy removal by filtration.[6][7]
Acid Wash for Basic Phosphines/Byproducts: If you use a phosphine containing a basic handle (e.g., diphenyl(2-pyridyl)phosphine), the resulting phosphine oxide can be removed with a simple aqueous acid wash.[5][14]
Experimental Protocols
Protocol 1: General Procedure for the Inversion of a Hindered Secondary Alcohol (Menthol)
This protocol is adapted from a reliable Organic Syntheses procedure and is optimized for sterically hindered alcohols.[3][4]
Materials:
(1R,2S,5R)-(-)-Menthol (1.0 eq)
4-Nitrobenzoic acid (4.0 eq)
Triphenylphosphine (PPh₃) (4.0 eq)
Anhydrous Tetrahydrofuran (THF)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (4.0 eq)
Procedure:
To a flame-dried, three-necked round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add (-)-menthol, 4-nitrobenzoic acid, and triphenylphosphine.
Add anhydrous THF to dissolve the solids (Note: 4-nitrobenzoic acid may not fully dissolve, resulting in a slurry).
Equip the flask with a thermometer and cool the mixture to 0 °C in an ice bath.
Slowly add the azodicarboxylate (DEAD or DIAD) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. A slight exotherm will be observed.
Upon completion of the addition, the reaction mixture should become homogeneous and turn a yellow-orange color.
Remove the ice bath and allow the solution to stir at room temperature overnight (approx. 14 hours).
Gently warm the reaction to 40 °C for 3 hours to ensure completion.
Work-up: Cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer twice with saturated aqueous sodium bicarbonate solution to remove excess 4-nitrobenzoic acid. Combine the aqueous layers and back-extract with diethyl ether.
Combine all organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Crucially, remove all residual THF under high vacuum , as its presence will hinder the precipitation of byproducts.
Purification: Suspend the resulting semi-solid residue in diethyl ether and stir. Slowly add hexanes to precipitate the TPPO and reduced hydrazine. Filter the white solids and wash the filter cake thoroughly with a 1:1 ether/hexanes solution. The filtrate contains the desired product, which can be further purified by flash column chromatography.
Protocol 2: Mitsunobu Reaction Using Polymer-Supported Phosphine and ADDP
This protocol is ideal for parallel synthesis or when simplified purification is a priority.[11][13]
In a vial or flask, combine the alcohol, the nucleophile, and the PS-PPh₃ resin.
Add anhydrous THF and stir to create a slurry.
Add the solid ADDP in one portion.
Seal the vessel and stir the mixture at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS (by taking a small aliquot of the supernatant).
Work-up and Purification: Upon completion, dilute the mixture with THF and filter through a fritted funnel to remove the PS-PPh₃ resin.
Wash the resin on the filter with additional THF or dichloromethane.
Combine the filtrates and concentrate under reduced pressure.
The crude product, now free of phosphine-related byproducts, can be purified by standard flash column chromatography to remove the reduced ADDP byproduct and any unreacted starting materials.
Core Mechanism Overview
A solid understanding of the reaction mechanism is key to effective troubleshooting. The generally accepted pathway involves several key intermediates. Steric hindrance on the alcohol primarily affects the rate of formation of the crucial alkoxyphosphonium salt.
Caption: Simplified Mechanism of the Mitsunobu Reaction.
References
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University. [Link]
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol. Organic Syntheses, 73, 110. [Link]
Lipshutz, B. H., Chung, D. W., Rich, B., & Corral, R. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate. Organic Letters, 8(22), 5069–5072. [Link]
Dodge, J. A., et al. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses. [Link]
Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]
Humphries, P. S., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 22. [Link]
K. C. Kumara Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
Reddit. (2018). Work-up Mitsunobu coupling using DEAD. [Link]
Tapolcsányi, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie, 135, 1129–1136. [Link]
Shah, S. T. A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4748. [Link]
Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube. [Link]
Dembinski, R. (2006). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
ResearchGate. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. [Link]
Humphries, P. S., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 22. [Link]
Technical Support Center: Optimizing the Recrystallization of 3-(Oxan-4-yloxy)piperidine HCl
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the purification of 3-(Oxan-4-yloxy)piperidine HCl via recrystallization. Our goal is to move...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the purification of 3-(Oxan-4-yloxy)piperidine HCl via recrystallization. Our goal is to move beyond a simple protocol and equip you with the scientific rationale to troubleshoot and optimize this critical purification step.
The Science of Purifying 3-(Oxan-4-yloxy)piperidine HCl
3-(Oxan-4-yloxy)piperidine hydrochloride is a polar, ionic organic compound. Its purification by recrystallization hinges on the principle of differential solubility. The ideal solvent will dissolve the compound readily at an elevated temperature but have very limited solubility at lower temperatures. Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor after cooling).
The hydrochloride salt form significantly increases the polarity of the molecule compared to its freebase. This dictates that polar solvents, or mixtures containing a polar component, will be the most effective for recrystallization. The key is to find a solvent system where the solubility curve is steep, maximizing recovery of the pure product upon cooling.
Baseline Recrystallization Protocol
This protocol serves as a robust starting point. Optimization will likely be necessary based on the specific impurity profile of your crude material.
Objective: To purify crude 3-(Oxan-4-yloxy)piperidine HCl to >99% purity.
Recommended Solvent System: Isopropanol (IPA) / Water (approx. 95:5 to 90:10 v/v)
Methodology:
Dissolution:
Add the crude 3-(Oxan-4-yloxy)piperidine HCl to a clean Erlenmeyer flask equipped with a magnetic stir bar.
For every 1 gram of crude material, add 5-8 mL of the isopropanol/water mixture.
Heat the mixture to a gentle boil (approx. 80-85 °C) with continuous stirring. The solution should become clear and homogenous. If solid impurities remain, proceed to hot filtration.
Hot Filtration (If Necessary):
If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
Cooling & Crystallization:
Remove the flask from the heat source and allow it to cool slowly towards room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
Initial crystal formation (seeding) should be observed as the solution cools. Slow cooling is crucial for the formation of larger, purer crystals.
Once at room temperature, further cool the flask in an ice bath for at least 1 hour to maximize product precipitation.
Isolation & Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystal cake with a small amount of cold isopropanol to remove any residual mother liquor.
Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Recrystallization. (2023). University of California, Los Angeles (UCLA) Chemistry Department. Retrieved from [Link]
Organic Chemistry Laboratory Techniques. (2023). LibreTexts. Retrieved from [Link]
Optimization
Technical Support Center: Piperidine Ether Synthesis & Elimination Control
The following guide is designed as a high-level Technical Support Center resource. It prioritizes mechanistic understanding and actionable protocols over generic advice, tailored for professional chemists.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a high-level Technical Support Center resource. It prioritizes mechanistic understanding and actionable protocols over generic advice, tailored for professional chemists.
Topic: Preventing Elimination Side Reactions During Piperidine Ether Synthesis
Document ID: P-ETH-042
Audience: Medicinal Chemists, Process Development Scientists
Last Updated: February 12, 2026
Core Mechanistic Directive
Synthesizing ethers on a piperidine ring presents a classic competition between Nucleophilic Substitution (
) and -Elimination () . The secondary carbon at the C4 position of the piperidine ring is sterically hindered and prone to elimination, yielding the thermodynamically stable tetrahydropyridine byproduct.
The Golden Rule:
To minimize elimination, you must decouple basicity from nucleophilicity.
If your synthetic route relies on a strong base (e.g., NaH, KOtBu) with a secondary electrophile (4-halopiperidine), elimination will dominate. You must invert the strategy: make the piperidine the nucleophile or use non-basic coupling methods.
Troubleshooting & Optimization Guide (Q&A)
Category A: The "Piperidine as Nucleophile" Strategy (Recommended)
Scenario: Reacting 4-hydroxypiperidine with an alkyl halide.
Q1: I am seeing significant alkene formation from my alkyl halide during the alkylation of N-Boc-4-hydroxypiperidine. How do I stop this?
Diagnosis: You are likely using a base that is too strong (e.g., NaH) with a secondary or hindered primary alkyl halide. The base is deprotonating the alkyl halide (
-elimination) rather than the hydroxyl group.
Solution: Switch to Phase Transfer Catalysis (PTC) .[1][2] This method allows you to use a biphasic system (Liquid/Liquid or Solid/Liquid) where the effective concentration of the base in the organic phase is low, but the reactivity of the "naked" alkoxide anion is high due to poor solvation.
Dissolve substrate and alkyl halide in Toluene (0.5 M).
Add TBAHS catalyst.
Add base (50% NaOH) dropwise with vigorous stirring.
Heat to 50-60°C. Monitor by TLC/LCMS.
Why it works: The quaternary ammonium salt transports the phenoxide/alkoxide into the organic phase as a tight ion pair. The anion is desolvated and highly nucleophilic, favoring
over relative to homogenous strong base conditions [1, 2].
Q2: My alkyl halide is base-sensitive. Can I form the ether without using a base?
Solution: Yes, use the Mitsunobu Reaction . This effectively activates the alcohol (on the piperidine) as a leaving group in situ and uses a pronucleophile (phenol or acidic alcohol) under neutral conditions.
of the nucleophile matters. If using an aliphatic alcohol (high ), the reaction may stall or eliminate. Ensure the pronucleophile is acidic enough () or use specialized reagents like ADDP/ [3].
Category B: The "Piperidine as Electrophile" Strategy (High Risk)
Scenario: Reacting 4-bromo/mesyloxypiperidine with an alcohol/alkoxide.
Q3: I am attempting to displace a 4-mesylate on a piperidine ring with sodium ethoxide, but I am getting 90% enamine (elimination). Why?
Diagnosis: This is the "Forbidden Path." A secondary sulfonate/halide on a ring + a strong base (Ethoxide) is a textbook recipe for
elimination. The anti-periplanar geometry required for is easily accessible in the chair conformation of piperidine.
Mechanistic Insight:
The transition state for elimination is lower in energy than substitution because the base (
) is sterically blocked from the backside of the C4 carbon by the ring hydrogens (C2/C6 axial H's).
Solution: You must change the mechanism from "Strong Base/Hard Nucleophile" to "Weak Base/Soft Nucleophile" or change the route entirely.
Option A (Route Change): Invert the synthesis. Use 4-hydroxypiperidine + Ethyl Iodide (See Category A).
Option B (If you must use this route):
Leaving Group: Switch from Mesylate (OMs) to Triflate (OTf) to increase
rate, or Iodide.
Solvent: Use a polar aprotic solvent (DMSO or DMF). This solvates the cation (
), leaving the anion "naked" and more nucleophilic, slightly favoring .
Temperature: Lower the temperature (0°C or -20°C). Elimination has a higher activation energy (
) than substitution; cooling suppresses elimination more than substitution.
Category C: N-Protecting Group Effects
Q4: Does the choice of N-protecting group affect the ratio of substitution vs. elimination?
Answer: Yes. The protecting group influences the ring conformation (Chair vs. Twist-Boat) and the electronics of the
-hydrogens.
N-Boc / N-Cbz (Carbamates): These create significant steric bulk and can flatten the ring slightly around the nitrogen (due to
character of the amide bond). This can sometimes increase steric hindrance for the incoming nucleophile, favoring elimination.
N-Benzyl (Bn): Allows for a more flexible, true chair conformation. However, the basic nitrogen lone pair (if not protonated) can participate in neighboring group effects or general base catalysis.
Recommendation: For
reactions, N-Benzyl is often superior sterically, but N-Boc is preferred if you are using strong bases elsewhere to prevent N-alkylation side reactions.
Decision Matrix & Pathway Visualization
The following diagram illustrates the competing pathways and the decision logic for selecting the correct synthetic strategy.
Figure 1: Strategic decision tree for synthesizing piperidine ethers, highlighting the high elimination risk associated with using piperidine as the electrophile.
Comparative Data: Base & Solvent Effects[2][4][5]
The table below summarizes the impact of reaction conditions on the Substitution (
) vs. Elimination () ratio for the reaction of N-Boc-4-mesyloxypiperidine with various nucleophiles.
Nucleophile / Base
Solvent
Temp (°C)
Main Product
: Ratio
Mechanism Note
NaOEt (Strong Base)
EtOH
78 (Reflux)
Alkene
5 : 95
Thermodynamic control favors elimination.
NaOEt
DMSO
25
Mixed
40 : 60
Polar aprotic solvent accelerates , but base is still too strong.
PhSNa (Thiolate)
DMF
0
Thioether
98 : 2
Soft nucleophile, weak base. Excellent .
KOtBu (Bulky Base)
THF
25
Alkene
< 1 : 99
Steric bulk prevents substitution entirely.
PTC (NaOH/TBAHS)
Tol/H2O
50
Ether
85 : 15
Data for 4-OH piperidine + Alkyl Halide route.
References
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Link
Halpern, M. (2002). Phase-Transfer Catalysis: Fundamentals and Selected Systems. ACS Symposium Series. Link
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][4] Chemical Reviews, 109(6), 2551–2651. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination vs Substitution). Link
A Researcher's Guide to the Mass Spectrometric Fragmentation of Tetrahydropyran-Piperidine Ethers
This guide provides an in-depth analysis of the characteristic mass spectral fragmentation patterns of molecules containing the tetrahydropyran-piperidine ether scaffold. This structural motif is of significant interest...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the characteristic mass spectral fragmentation patterns of molecules containing the tetrahydropyran-piperidine ether scaffold. This structural motif is of significant interest in medicinal chemistry and drug development, appearing in a wide array of bioactive molecules. A thorough understanding of its behavior under mass spectrometric analysis is crucial for unambiguous structural elucidation, metabolite identification, and quality control. This document moves beyond a simple catalog of fragments to explain the causal mechanisms behind bond cleavages, providing researchers with a predictive framework for interpreting mass spectra.
The Structural Significance and Analytical Challenge
The piperidine ring is a ubiquitous scaffold in many pharmaceuticals, valued for its ability to impart desirable physicochemical properties such as basicity and water solubility.[1] When coupled with a tetrahydropyran (THP) moiety via an ether linkage, it forms a complex heterocyclic system whose stability and fragmentation are governed by the interplay between the basic nitrogen of the piperidine and the ether oxygen.
Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques, is an indispensable tool for characterizing these structures.[2][3] While soft ionization methods like Electrospray Ionization (ESI) readily produce protonated molecular ions ([M+H]⁺), collision-induced dissociation (CID) is required to generate structurally informative fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule, but its interpretation requires a foundational understanding of the fragmentation rules governing each component of the scaffold.
Core Fragmentation Principles
The fragmentation of a tetrahydropyran-piperidine ether is not random. It is a predictable series of reactions directed by the most labile sites in the protonated molecule: the C-N and C-C bonds adjacent to the piperidine nitrogen, and the C-O bonds of the ether linkage.
Piperidine Ring Fragmentation
The fragmentation of N-substituted piperidine derivatives is well-documented.[1] In positive-ion ESI, the piperidine nitrogen is the primary site of protonation. This positive charge directs the subsequent fragmentation pathways:
α-Cleavage: This is the most dominant pathway for piperidines.[1] It involves the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. This process results in the formation of a highly stable, resonance-stabilized iminium ion.[1] The largest substituent on the α-carbon is typically lost preferentially.[1]
Ring Fission: The protonated piperidine ring can undergo one or more cleavages, leading to the formation of various acyclic fragment ions.[1]
Ether Linkage and Tetrahydropyran (THP) Ring Fragmentation
Aliphatic ethers exhibit their own characteristic fragmentation patterns, which are distinct from those of amines.[4][5]
C-O Bond Cleavage: The bond between carbon and oxygen in the ether can cleave, leading to the formation of an alkyl or oxonium ion.
α-Cleavage (adjacent to Oxygen): Similar to amines, cleavage of the C-C bond alpha to the ether oxygen is a common pathway, resulting in a resonance-stabilized oxonium ion.[6]
THP Ring Opening: The saturated tetrahydropyran ring itself can open, followed by the elimination of neutral molecules like ethene or water, leading to a series of smaller fragment ions.[7]
Diagnostic Fragmentation Pathways of Tetrahydropyran-Piperidine Ethers
By combining these principles, we can predict the primary fragmentation pathways for the protonated tetrahydropyran-piperidine ether molecular ion, [M+H]⁺. The following diagram and table outline the key bond cleavages and the resulting diagnostic ions.
Comparative Validation Guide: Elemental Analysis of C₁₀H₁₉NO₂·HCl
The following guide is structured as a high-level technical document for scientists and researchers involved in the characterization of pharmaceutical intermediates and functional monomers. It addresses the specific chem...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical document for scientists and researchers involved in the characterization of pharmaceutical intermediates and functional monomers. It addresses the specific chemical formula C₁₀H₁₉NO₂[1][2]·HCl , which corresponds to significant compounds such as 2-(Diethylamino)ethyl methacrylate hydrochloride (DEAEMA[3]·HCl) (a critical pH-responsive polymer precursor) and Gabapentin Methyl Ester Hydrochloride (a pharmaceutical intermediate).
Executive Summary
In drug development and polymer chemistry, the validation of salt forms is a critical quality attribute. For the compound C₁₀H₁₉NO₂[1][2][4]·HCl (MW: 221.72 g/mol ), reliance on spectral data alone (NMR, MS) often fails to detect non-stoichiometric hydrochlorination or solvation errors.
This guide objectively compares Elemental Analysis (EA) against alternative characterization workflows (NMR/HPLC), demonstrating why EA remains the definitive method for validating the stoichiometry of hydrochloride salts. We present theoretical baselines, experimental protocols for handling hygroscopic HCl salts, and a decision-matrix for interpreting data deviations.
Chemical Profile & Theoretical Baseline
Before analyzing experimental data, the theoretical composition must be established. The target molecule, C₁₀H₁₉NO₂[1][2]·HCl, is an amine-ester salt.
Note: The "Tolerance" column reflects the standard acceptance criteria for peer-reviewed journals and pharmaceutical release (typically ±0.4% absolute deviation).
Comparative Analysis: EA vs. Orthogonal Alternatives
Why perform Elemental Analysis when NMR is available? The table below compares the performance of EA against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) specifically for HCl salts .
Table 2: Performance Comparison Matrix
Feature
Elemental Analysis (CHN + Cl)
HRMS (ESI-TOF)
Quantitative NMR (qNMR)
Primary Detection
Mass % of bulk elements.
Exact mass of ionized parent (M+H)⁺.
Molar ratio of protons/carbons.
Salt Validation
Superior. Directly measures Cl% to confirm 1:1 stoichiometry.
Poor. Counter-ions (Cl⁻) are often lost or silent in positive mode ESI.
Moderate. Requires specific internal standards; cannot easily distinguish free base vs. salt without counter-ion probe.
Cannot identify which impurity is present (only that one exists).
Inorganic salts (NaCl) and moisture.
Inorganic salts and moisture (unless specialized probe used).
Verdict
Mandatory for Salt Release.
Complementary for ID.
Complementary for Structure.
Expert Insight: The "Hidden Water" Trap
C₁₀H₁₉NO₂·HCl is hygroscopic. A sample that is 98% pure by HPLC may contain 2% absorbed water.
NMR result: Shows perfect structure.
EA result: Carbon % drops (diluted by water), Hydrogen % rises.
Experimental Protocol: Validating C₁₀H₁₉NO₂·HCl
This protocol ensures data integrity, specifically addressing the volatility and hygroscopicity of amine-hydrochlorides.
Phase 1: Sample Preparation (Critical)
Drying: The sample must be dried in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel prior to analysis. HCl salts can hold tightly bound water.
Handling: Use a micro-balance with 0.1 µg readability. Minimize exposure to ambient humidity; C₁₀H₁₉NO₂·HCl can absorb atmospheric moisture, skewing %H results within minutes.
Phase 2: Combustion Analysis (CHN)
Instrument: Flash 2000 or Elementar vario MICRO cube.
Oxidation: 950–1000°C with O₂ injection. High temperature is required to fully decompose the methacrylate backbone.
Reduction: 650°C (Copper).
Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (for N calibration).
Phase 3: Chloride Determination (The Stoichiometry Check)
Combustion analysis often provides CHN.[5] To validate the "·HCl" part, use Schöniger Flask Combustion or Potentiometric Titration .
Method: Dissolve 20 mg of sample in deionized water/HNO₃. Titrate with 0.01 N AgNO₃ using a silver electrode.
Target: 15.99% Cl. Significant deviation (<15.5% or >16.5%) indicates either under-salting (free amine present) or excess HCl (trapped acid).
Data Interpretation & Troubleshooting
Use the following logic to diagnose synthesis issues based on EA data.
Table 3: Diagnostic Scenarios for C₁₀H₁₉NO₂[2]·HCl
Observation
Likely Cause
Corrective Action
C Low, H High, N Low
Moisture Absorption. Water (H₂O) dilutes C/N but adds H.
Re-dry sample (Vacuum/40°C) and re-run.
C Low, H Low, N Low
Inorganic Contamination. Silica or NaCl present (non-combustible).
Excess HCl. Sample is an acid-solvate (e.g., ·1.5 HCl).
Wash with diethyl ether; dry under high vacuum.
Cl < 15.6%
Free Base Presence. Incomplete hydrochlorination.
Redissolve in ether/HCl, recrystallize.
Visualization: The Validation Workflow
The following diagram illustrates the decision logic for releasing a batch of C₁₀H₁₉NO₂·HCl for pharmaceutical or polymer use.
Caption: Logic flow for validating C₁₀H₁₉NO₂·HCl salt stoichiometry using Elemental Analysis.
References
Pregl, F. (1923).[5] Quantitative Organic Microanalysis. Nobel Lecture.
Holzgrabe, U., et al. (2005). "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (Validating orthogonal methods).
A Comparative Guide to the Reactivity of Oxan-4-yl vs. Oxan-3-yl Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone in the design of novel therapeutics. Its conformational flexib...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone in the design of novel therapeutics. Its conformational flexibility and synthetic tractability allow for extensive exploration of chemical space. The introduction of an oxane (tetrahydropyran) ring to the piperidine core has emerged as a valuable strategy to modulate physicochemical properties such as polarity, solubility, and metabolic stability. However, the seemingly subtle change in the point of attachment—from the 3-position to the 4-position of the piperidine ring—can have significant implications for the reactivity of the piperidine nitrogen. This guide provides an in-depth comparison of the reactivity of oxan-4-yl and oxan-3-yl piperidine derivatives, supported by established chemical principles and experimental data, to inform rational synthetic design and library generation.
Structural and Electronic Considerations: A Tale of Two Isomers
The fundamental differences in reactivity between oxan-4-yl and oxan-3-yl piperidine derivatives stem from the interplay of steric and electronic effects imposed by the oxane substituent.
Oxan-4-yl Piperidine: In this isomer, the bulky oxane group is positioned at the 4-position of the piperidine ring. In the preferred chair conformation of the piperidine ring, this large substituent will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. This placement means the oxane ring is relatively distal to the piperidine nitrogen, exerting minimal direct steric hindrance on the nitrogen's lone pair. The primary electronic influence of the oxane ring is a weak electron-withdrawing inductive effect from the ether oxygen, which is transmitted through the sigma framework.
Oxan-3-yl Piperidine: Conversely, when the oxane ring is at the 3-position, it is in closer proximity to the piperidine nitrogen. Depending on the conformation of both rings, the oxane substituent can exert a more significant steric influence on the approach of electrophiles to the nitrogen. The inductive effect of the ether oxygen is also more pronounced due to the shorter distance to the nitrogen atom. This is expected to slightly reduce the basicity and nucleophilicity of the piperidine nitrogen compared to the 4-yl isomer.
A key predictor of nucleophilic reactivity is the acid dissociation constant (pKa) of the conjugate acid. While experimental pKa values for these specific compounds are not widely published, we can draw comparisons with related structures. Generally, electron-withdrawing groups on the piperidine ring lower its pKa, making it less basic. The closer proximity of the electronegative oxygen in the oxan-3-yl substituent would be expected to result in a slightly lower pKa compared to the oxan-4-yl isomer.
Table 1: Predicted Physicochemical Properties and Reactivity
Property
Oxan-4-yl Piperidine
Oxan-3-yl Piperidine
Rationale for Difference
Steric Hindrance at Nitrogen
Lower
Higher
The 3-substituent is in closer proximity to the nitrogen, potentially shielding it from electrophilic attack.
Electronic Effect at Nitrogen
Weak inductive withdrawal
Moderate inductive withdrawal
The ether oxygen is closer to the nitrogen in the 3-yl isomer, exerting a stronger electron-withdrawing effect.
Predicted pKa
Higher
Lower
The stronger inductive effect in the 3-yl isomer is expected to decrease the basicity of the piperidine nitrogen.
Predicted Nucleophilicity
Higher
Lower
A combination of lower steric hindrance and higher basicity suggests greater nucleophilicity for the 4-yl isomer.
Comparative Reactivity in Key Synthetic Transformations
The differences in steric and electronic profiles of the two isomers are expected to manifest in their reactivity towards common synthetic transformations such as N-alkylation, N-acylation, and reductive amination.
N-Alkylation
N-alkylation is a fundamental reaction for introducing diversity at the piperidine nitrogen. The rate of this SN2 reaction is highly sensitive to the nucleophilicity of the amine and steric hindrance around the nitrogen.
Oxan-4-yl Piperidine: Due to its predicted higher nucleophilicity and lower steric hindrance, the oxan-4-yl isomer is expected to undergo N-alkylation more readily than its 3-yl counterpart. Reactions with a range of alkyl halides are anticipated to proceed under standard conditions, likely affording good to excellent yields.
Oxan-3-yl Piperidine: The increased steric bulk and reduced nucleophilicity of the oxan-3-yl isomer may necessitate more forcing reaction conditions for N-alkylation, such as higher temperatures or the use of more reactive alkylating agents (e.g., alkyl iodides or triflates). Competitive side reactions, such as elimination, may also become more prevalent with sterically demanding alkyl halides.
N-Acylation
N-acylation with acyl chlorides or anhydrides is another crucial transformation. This reaction is also influenced by the nucleophilicity of the amine, though often less sensitive to steric hindrance than N-alkylation.
Oxan-4-yl Piperidine: This isomer is expected to react readily with a variety of acylating agents under standard conditions, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Oxan-3-yl Piperidine: While generally expected to be reactive, the N-acylation of the oxan-3-yl isomer might be slightly slower than that of the 4-yl isomer. For less reactive acylating agents or in cases where high conversion is critical, the use of a more potent acylation catalyst, such as 4-dimethylaminopyridine (DMAP), may be beneficial.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in library synthesis. The reaction involves the initial formation of an iminium ion between the amine and a carbonyl compound, followed by reduction.
Oxan-4-yl Piperidine: The higher basicity of the oxan-4-yl isomer should facilitate the initial nucleophilic attack on the carbonyl carbon. The subsequent reduction of the iminium ion is unlikely to be significantly affected by the distal oxane substituent. Therefore, this isomer is expected to be an excellent substrate for reductive amination with a wide range of aldehydes and ketones.
Oxan-3-yl Piperidine: The slightly lower basicity and increased steric hindrance of the oxan-3-yl isomer might lead to a slower rate of iminium ion formation, particularly with sterically hindered carbonyl compounds. However, for most common aldehydes and ketones, the reaction is still expected to proceed efficiently, though it may require slightly longer reaction times or a higher concentration of the carbonyl partner to drive the initial equilibrium towards the iminium ion.[1]
Experimental Protocols
The following protocols provide a starting point for the functionalization of oxan-yl piperidine derivatives. It is important to note that reaction conditions may require optimization based on the specific substrate and desired product.
General Protocol for N-Alkylation
Materials:
Oxan-yl piperidine derivative (1.0 eq)
Alkyl halide (1.1 eq)
Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 eq)
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
Procedure:
To a solution of the oxan-yl piperidine derivative in the chosen solvent, add the base.
Add the alkyl halide dropwise at room temperature.
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor by TLC or LC-MS.
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Causality behind Experimental Choices: The choice of base is crucial; an inorganic base like K₂CO₃ is often sufficient for reactive alkyl halides, while a non-nucleophilic organic base like DIPEA is preferred to avoid side reactions. DMF and MeCN are excellent polar aprotic solvents for SN2 reactions. Heating is employed for less reactive alkyl halides or more hindered amines.
General Protocol for N-Acylation
Materials:
Oxan-yl piperidine derivative (1.0 eq)
Acyl chloride or anhydride (1.1 eq)
Triethylamine (Et₃N) or pyridine (1.5 eq)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
Dissolve the oxan-yl piperidine derivative and the base in the chosen solvent and cool to 0 °C.
Add the acyl chloride or anhydride dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
Separate the layers and extract the aqueous layer with the organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography or crystallization.
Causality behind Experimental Choices: The reaction is typically run at 0 °C to control the exothermicity of the acylation. A tertiary amine base is used to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. DCM and THF are common solvents that are unreactive towards the reagents.
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Procedure:
To a solution of the oxan-yl piperidine derivative and the carbonyl compound in the chosen solvent, stir at room temperature for 30-60 minutes.
Add the sodium triacetoxyborohydride portion-wise.
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the layers and extract the aqueous layer with the organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Causality behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations as it can be added in one pot with the amine and carbonyl. It is less basic than other hydride reagents, minimizing side reactions. DCM and DCE are standard solvents for this transformation.
Visualization of Reactivity Comparison
The following diagram illustrates the key factors influencing the reactivity of the two isomers.
Technical Guide: Validating Purity of 3-(Oxan-4-yloxy)piperidine via LC-MS
Executive Summary The validation of 3-(Oxan-4-yloxy)piperidine purity presents a specific analytical challenge due to its lack of a strong chromophore and its physicochemical behavior as a polar, secondary amine. While H...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The validation of 3-(Oxan-4-yloxy)piperidine purity presents a specific analytical challenge due to its lack of a strong chromophore and its physicochemical behavior as a polar, secondary amine. While HPLC-UV is the industry standard for small molecule release testing, it fails to provide adequate sensitivity for this scaffold without derivatization.
This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior methodology for validating the purity of 3-(Oxan-4-yloxy)piperidine. By leveraging Charged Surface Hybrid (CSH) column technology and Electrospray Ionization (ESI), researchers can achieve a Limit of Quantitation (LOQ) <0.05%, far surpassing the capabilities of UV or refractive index detection.
Chemical Context & The "Chromophore Problem"
To validate a method, one must first understand the analyte's limitations.
The Analytical Bottleneck:
The molecule consists entirely of sigma bonds and non-conjugated lone pairs. It possesses no
transitions required for UV detection above 210 nm.
UV @ 205-210 nm: Feasible but non-specific; highly susceptible to interference from mobile phase solvents (cut-off noise) and buffer salts.
Refractive Index (RI): Low sensitivity; incompatible with gradient elution required for impurity profiling.
GC-MS: Possible, but the polar secondary amine causes peak tailing on silica columns and thermal degradation unless derivatized (e.g., with TFA-anhydride).
The LC-MS Advantage:
The secondary amine is easily protonated in acidic media, making it an ideal candidate for ESI+ MS detection.
Comparative Analysis: Selecting the Right Tool
The following table objectively compares the performance of LC-MS against standard alternatives for this specific scaffold.
Parameter
LC-MS (ESI+)
HPLC-UV (205 nm)
GC-FID/MS
Specificity
High (Mass-based discrimination)
Low (Universal detection at low )
Medium (Matrix interference)
Sensitivity (LOD)
< 1 ng/mL
~10 µg/mL
~100 ng/mL
Linearity Range
3-4 orders of magnitude
2-3 orders of magnitude
3 orders of magnitude
Throughput
High (UPLC compatible)
High
Low (Requires derivatization)
Impurity ID
Excellent (MW + Fragmentation)
Poor (Retention time only)
Good (Library matching)
Robustness
High (with CSH columns)
Low (Baseline drift)
Low (Thermal instability)
Strategic Protocol: LC-MS Method Development
This protocol utilizes Charged Surface Hybrid (CSH) technology.[1][2] Standard C18 columns often yield tailing peaks for basic amines like piperidines due to interaction with residual silanols. CSH particles apply a low-level positive surface charge that repels the protonated amine, ensuring sharp peak shape using standard acidic mobile phases.
Chromatographic Conditions[2][3][4][5][6][7][8]
System: UHPLC coupled to Single Quad or Q-TOF MS.
Column: Waters XSelect CSH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent).
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Injection Vol: 2-5 µL.
Gradient Profile:
Time (min)
%A
%B
Curve
0.0
95
5
Initial
1.0
95
5
Hold
8.0
5
95
Linear
10.0
5
95
Wash
10.1
95
5
Re-equilibrate
| 13.0 | 95 | 5 | End |
Mass Spectrometry Parameters (ESI+)
Ionization: Electrospray Positive (ESI+).
Capillary Voltage: 3.0 kV.
Cone Voltage: 30 V (Optimize for [M+H]⁺ stability).
Source Temp: 120°C.
Desolvation Temp: 350°C.
Target Mass: 186.15 m/z ([M+H]⁺).
Quantifier Transition (if MS/MS): 186.15
84.08 (Piperidine ring fragment).
Validation Strategy (ICH Q2(R2) Aligned)
To ensure this method is "publishable" and regulatory-compliant, follow the ICH Q2(R2) framework.
Phase 1: Specificity (Stress Testing)
You must prove the method detects the analyte distinctly from impurities.
Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.
Oxidation: 3% H₂O₂, RT, 4 hours (Look for N-oxide at +16 Da, m/z 202).
Acceptance: Purity angle < Purity threshold (if using PDA) or mass spectral resolution of parent vs. degradants.
Phase 2: Linearity & Range[9]
Range: 0.05% (impurity level) to 120% (assay level).
Protocol: Prepare 6 concentration levels.
Acceptance:
; Residuals < 5%.
Phase 3: Accuracy (Recovery)
Since no certified reference material may exist for specific impurities, use "Spike Recovery."
Spike known amounts of 3-(Oxan-4-yloxy)piperidine into a blank matrix or simulate impurities using regioisomers.
Acceptance: 90-110% recovery at trace levels.
Phase 4: Precision
Repeatability: 6 injections at 100% test concentration (RSD
2.0%).
Intermediate Precision: Different day, different analyst, different column batch.
Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This logic tree guides the selection of the method based on the physicochemical properties of the analyte.
Caption: Decision matrix for selecting LC-MS/CSH technology over UV or GC for non-chromophoric amines.
Diagram 2: Validation Workflow (ICH Q2)
The step-by-step flow for validating the purity method.
Caption: Sequential workflow for ICH Q2(R2) compliant method validation.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3]
[Link]
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds.[1][2][4] Waters White Paper.
[Link]
Food and Drug Administration (FDA). (2015).[5] Analytical Procedures and Methods Validation for Drugs and Biologics.[6][7] Guidance for Industry.[5][6]
[Link]
Safe Handling and Disposal of 3-(Oxan-4-yloxy)piperidine Hydrochloride: A Technical Guide
Executive Summary 3-(Oxan-4-yloxy)piperidine hydrochloride is a specialized heterocyclic amine salt frequently employed as a pharmacophore in drug discovery (e.g., kinase inhibitors).[1][2] Due to the lack of widespread...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Oxan-4-yloxy)piperidine hydrochloride is a specialized heterocyclic amine salt frequently employed as a pharmacophore in drug discovery (e.g., kinase inhibitors).[1][2] Due to the lack of widespread specific Safety Data Sheets (SDS) for this research intermediate, this guide applies the Precautionary Principle . Users must treat this compound as a Toxic Organic Solid derived from piperidine, requiring strict adherence to hazardous waste incineration protocols.
Immediate Action Directive:
Waste Class: Hazardous Organic Solid (Non-Halogenated Solvent classification often applies if dissolved, but solid form is "Toxic Solid, Organic, N.O.S.").
Disposal Method: High-temperature incineration via a licensed waste contractor.[1][2]
Prohibition: NEVER flush down laboratory drains.
Chemical Profile & Hazard Analysis
To ensure safe disposal, we must understand the chemical behavior of the compound. As a hydrochloride salt of a secondary amine ether, it exhibits specific stability and reactivity profiles.
Property
Specification
Operational Implication
Chemical Structure
Piperidine ring with a tetrahydropyran-4-yloxy substituent (HCl salt)
Spills can spread rapidly in wet environments.[1][2]
Acidity
Acidic in aqueous solution (HCl salt)
Corrosive to mucous membranes; incompatible with strong bases.
Core Hazard
Acute Toxicity (Oral) ; Skin/Eye Irritant
Treat as H301 (Toxic if swallowed) based on piperidine analogs.
Reactivity
Incompatible with strong oxidizers
Segregate from nitric acid, perchlorates, and peroxides.
Mechanism of Toxicity (Inferred)
While specific toxicological data may be sparse, the piperidine moiety acts as a ganglionic blocker and irritant. The hydrochloride form releases hydrochloric acid upon contact with moisture, causing immediate irritation to the respiratory tract and eyes.
Pre-Disposal Handling & Containment
Before disposal, the material must be stabilized and packaged to prevent accidental release.
Personal Protective Equipment (PPE) Matrix
Respiratory: N95 or P100 particulate respirator (if solid/dusty).
Dermal: Nitrile gloves (Double gloving recommended: 0.11 mm minimum thickness).
Ocular: Chemical splash goggles (Safety glasses are insufficient for powders).
Spill Management Protocol
If the material is spilled prior to disposal:
Evacuate the immediate area if dust is airborne.[3]
Isolate the spill with a "Do Not Enter" sign.
Neutralize/Absorb:
Solids: Do not dry sweep.[4] Cover with a damp paper towel or use a HEPA-filter vacuum to prevent aerosolization.[1][2]
Organic Solvents (DMSO/MeOH): Pour into the "Non-Halogenated Organic Solvent" waste stream.
Aqueous Solutions: Pour into the "Aqueous Toxic" waste stream.
Note: Do not mix with "Halogenated Waste" (e.g., DCM/Chloroform) unless the solvent itself is halogenated, to minimize disposal costs.
pH Check: If the solution is highly acidic (pH < 2), neutralize to pH 5-9 using Sodium Bicarbonate (
) before adding to the waste carboy, unless your facility allows acidic waste accumulation.
Final Disposal: Fuel blending (for organics) or wastewater treatment (for aqueous, only via licensed facility).
Workflow C: Empty Containers
Status: Vials with residual dust.
Triple Rinse: Rinse the vial three times with a compatible solvent (water or methanol).
Rinsate Disposal: Collect the rinsate as Liquid Waste (see Workflow B).
Defacing: Cross out the original label.
Disposal: Discard the clean, dry vial into "Glass Disposal" or "Sharps" bin.
Visualizing the Disposal Logic
The following diagram illustrates the decision-making process for disposing of 3-(Oxan-4-yloxy)piperidine hydrochloride streams.
Figure 1: Decision tree for the segregation and disposal of 3-(Oxan-4-yloxy)piperidine hydrochloride waste streams.
Regulatory Compliance (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
Waste Characterization: Since this specific compound may not be explicitly listed on the P-list or U-list, it defaults to a Characteristic Waste if it exhibits ignitability, corrosivity, reactivity, or toxicity.
Generator Knowledge: As a researcher, you must apply "Generator Knowledge" to classify it.
Recommended Classification:Toxic (due to the piperidine core) and Corrosive (if in acidic solution).
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (n.d.). Piperidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved February 12, 2026. [Link][1][2]
U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators. EPA.gov. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link][1][2]